Nlrp3-IN-64
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H27F3N4O |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[8-[(3R)-1-ethylpiperidin-3-yl]-6,7-dihydro-5H-pyrido[2,3-c]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C22H27F3N4O/c1-3-28-8-5-7-17(13-28)29-9-4-6-15-11-18(26-27-21(15)29)20-14(2)10-16(12-19(20)30)22(23,24)25/h10-12,17,30H,3-9,13H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
ALXGFEKEGLYJJV-QGZVFWFLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The NLRP3 Inflammasome: A Key Target in Inflammatory Diseases
An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Nlrp3-IN-64." This designation may refer to an internal compound identifier not yet disclosed in public forums, a misnomer, or a compound that has not been extensively characterized in published literature.
Therefore, this technical guide will focus on the principles of discovery and synthesis of potent and selective NLRP3 inflammasome inhibitors, using a well-characterized example, MCC950, to illustrate the key concepts, experimental protocols, and data presentation requested. This approach will provide researchers, scientists, and drug development professionals with a comprehensive framework applicable to the study of novel NLRP3 inhibitors.
The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2][3][4][5][6][7] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2][3][6][7] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18. This process can also lead to a form of inflammatory cell death known as pyroptosis.[6][7]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3][4] This central role in disease pathogenesis has made the NLRP3 inflammasome a prime target for therapeutic intervention.
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, uric acid crystals, and mitochondrial dysfunction, can trigger the assembly and activation of the NLRP3 inflammasome complex. This leads to the downstream events of caspase-1 activation and cytokine processing.
Caption: Canonical NLRP3 inflammasome activation pathway.
Discovery and Synthesis of NLRP3 Inhibitors: A Case Study of MCC950
The discovery of potent and selective small-molecule inhibitors of the NLRP3 inflammasome has been a major goal in the field. MCC950 is one of the most well-characterized and widely used NLRP3 inhibitors.
Discovery of MCC950
MCC950 was identified through a high-throughput screening campaign designed to find inhibitors of IL-1β production. Subsequent medicinal chemistry efforts optimized the initial hits to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of MCC950.
Synthesis of MCC950
The synthesis of MCC950 and its analogs has been described in the scientific literature. A general synthetic scheme involves the coupling of key building blocks to construct the final molecule. While the precise, step-by-step synthesis of MCC950 is proprietary, a representative synthetic approach for similar diarylsulfonylurea-containing compounds is outlined below.
Caption: Generalized synthetic workflow for diarylsulfonylurea compounds.
Experimental Protocols for Characterizing NLRP3 Inhibitors
The characterization of a novel NLRP3 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.
In Vitro Assays
1. IL-1β Release Assay in Macrophages
This is a primary functional assay to assess the inhibitory activity of a compound on the NLRP3 inflammasome.
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages are commonly used.[6]
-
Protocol:
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate.[6]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[6]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., Nlrp3-IN-21) or a vehicle control for 1 hour.[6]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), for 1-2 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatants.[6]
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.[6]
-
2. ASC Oligomerization Assay
This assay determines if the inhibitor blocks the formation of the ASC speck, a hallmark of inflammasome activation.
-
Methodology: This can be assessed using immunofluorescence microscopy in cells engineered to express fluorescently tagged ASC. Inhibition is observed as a reduction in the formation of large ASC aggregates or "specks."
3. Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the direct downstream effector of the NLRP3 inflammasome.
-
Methodology: Caspase-1 activity can be measured in cell lysates or supernatants using a fluorogenic or colorimetric substrate that is specifically cleaved by active caspase-1.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for in vitro characterization of NLRP3 inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Activity
To facilitate comparison and analysis, quantitative data from these experiments should be summarized in a structured table.
| Compound | Cell Line | Stimulus | Assay | IC50 (nM) |
| MCC950 | BMDM | Nigericin | IL-1β Release | 7.5 |
| MCC950 | BMDM | ATP | IL-1β Release | 8.1 |
| MCC950 | Human Monocytes | Nigericin | IL-1β Release | 15 |
| Hypothetical | ||||
| This compound | BMDM | Nigericin | IL-1β Release | To be determined |
| This compound | THP-1 | ATP | IL-1β Release | To be determined |
Note: The IC50 values for MCC950 are representative and may vary depending on the specific experimental conditions.
Conclusion
While specific details regarding "this compound" are not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the discovery, synthesis, and characterization of novel NLRP3 inflammasome inhibitors. The use of standardized assays, clear data presentation, and logical experimental workflows are essential for advancing the development of new therapeutics for NLRP3-driven diseases. Researchers and drug development professionals can apply these established protocols and concepts to evaluate the potential of their own lead compounds.
References
- 1. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of NLRP3 and its function in cryopyrin-associated periodic syndromes and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated NLRP3 inflammasome-inhibitory peptide design using a recurrent neural network model and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the NLRP3 Inflammasome Inhibitor: Nlrp3-IN-64
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Nlrp3-IN-64, also identified as Compound 2, is a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation has been implicated in a wide range of inflammatory diseases. Consequently, small molecule inhibitors of NLRP3, such as this compound, are valuable research tools and potential therapeutic agents. This document provides a comprehensive overview of the available technical information on this compound.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | Not consistently available in public sources. |
| CAS Number | 3047549-19-6 |
| Molecular Formula | C₂₀H₂₄F₃N₃O |
| Molecular Weight | 379.42 g/mol |
| SMILES | Not consistently available in public sources. |
| Physical State | Solid |
| Solubility | Information not detailed in public sources. Generally, such compounds are soluble in organic solvents like DMSO. |
| Stability | Information not detailed in public sources. Standard laboratory practices for handling and storage of small molecule inhibitors are recommended. |
Biological Activity
This compound is characterized by its potent inhibitory activity against the NLRP3 inflammasome.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulus | Readout | EC₅₀ |
| NLRP3 Activation | Not specified in public sources | Not specified in public sources | Not specified in public sources | 5 nM |
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been detailed in publicly accessible scientific literature. However, as an inhibitor of the NLRP3 inflammasome, it is expected to interfere with the assembly and/or activation of this multi-protein complex. The canonical NLRP3 inflammasome activation pathway is a two-step process: priming and activation.
-
Priming (Signal 1): Typically initiated by microbial components (e.g., lipopolysaccharide [LPS]) binding to pattern recognition receptors (e.g., Toll-like receptors), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger a cellular stress response, such as potassium efflux. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
This compound likely acts by directly or indirectly preventing one of the key steps in the activation phase.
Caption: General signaling pathway of NLRP3 inflammasome activation and potential inhibition point.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, a general protocol for assessing NLRP3 inflammasome inhibition in vitro is provided below. This is a representative workflow and would require optimization for specific experimental conditions.
General In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Culture:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in appropriate media and conditions.
-
For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Priming (Signal 1):
-
Seed the cells in a multi-well plate at a suitable density.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 1 hour.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.
-
Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Caption: A generalized experimental workflow for assessing NLRP3 inflammasome inhibition.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome, as evidenced by its low nanomolar EC₅₀ value. While detailed public information regarding its synthesis, full chemical properties, and precise mechanism of action is limited, it serves as a valuable pharmacological tool for studying the role of the NLRP3 inflammasome in various pathological conditions. Further research and publication of primary data are necessary to fully elucidate its therapeutic potential and to provide a more complete understanding of its molecular interactions and biological effects. Researchers utilizing this compound are encouraged to independently verify its properties and activity in their specific experimental systems.
In Vitro Characterization of Nlrp3-IN-64: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nlrp3-IN-64, a potent inhibitor of the NLRP3 inflammasome. This document outlines the core quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It responds to a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggering a cascade of inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Quantitative Data Summary for this compound
This compound, also identified as Compound 2, is a potent inhibitor of NLRP3 inflammasome activation. The following table summarizes the key quantitative data for its in vitro activity.
| Parameter | Value | Cell Type | Assay |
| EC50 | 5 nM | Not Specified | NLRP3 Activation Inhibition |
Note: The specific cell line and detailed assay conditions for this EC50 value are not publicly available at the time of this guide's compilation. The provided experimental protocols represent standard methodologies for such determinations.
Experimental Protocols
Detailed methodologies for the in vitro characterization of NLRP3 inhibitors like this compound are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
IL-1β Release Assay (for EC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the secretion of IL-1β by 50% in response to NLRP3 inflammasome activation.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours to prime the cells.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of this compound (typically in a serial dilution) or vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Activation (Signal 2): Add a known NLRP3 activator to the wells. Common activators include:
-
Nigericin (5-20 µM)
-
ATP (2.5-5 mM) Incubate for the appropriate duration (e.g., 1-2 hours for nigericin/ATP).
-
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
ASC Speck Formation Assay
Objective: To visually assess the ability of this compound to inhibit the formation of the ASC speck, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP (Green Fluorescent Protein)
-
Cell culture medium
-
LPS
-
This compound
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Fluorescence microscope
-
Imaging software
Procedure:
-
Cell Seeding: Seed THP-1-ASC-GFP cells onto glass-bottom dishes or imaging plates.
-
Priming and Inhibition: Prime the cells with LPS and then treat with the desired concentration of this compound as described in the IL-1β release assay protocol.
-
Activation: Add an NLRP3 activator to induce inflammasome assembly.
-
Imaging: Visualize the cells using a fluorescence microscope. In activated cells, ASC-GFP will redistribute from a diffuse cytosolic pattern to a single, bright fluorescent speck.
-
Quantification: Count the number of cells with ASC specks in multiple fields of view for each treatment condition. Calculate the percentage of speck-positive cells.
Mandatory Visualizations
Signaling Pathway Diagram
Nlrp3-IN-64: An In-Depth Technical Guide on its Inhibitory Effect on Inflammasome Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nlrp3-IN-64, a potent inhibitor of the NLRP3 inflammasome. This document details the compound's mechanism of action, its effect on inflammasome assembly, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Its activation is a key driver of inflammation in response to a wide array of sterile and pathogenic insults. The assembly of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1][2]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the oligomerization of the NLRP3 protein. This activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then polymerizes into a large signaling scaffold known as the ASC speck. This speck serves as a platform for the recruitment and activation of pro-caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]
Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory diseases, making it a prime therapeutic target.
This compound: A Potent NLRP3 Inhibitor
This compound (also known as Compound 2) is a small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of NLRP3 activation, thereby preventing the downstream events of inflammasome assembly and cytokine release.
Quantitative Data
The inhibitory potency of this compound has been determined through cell-based assays. The following table summarizes the available quantitative data.
| Compound | Parameter | Cell Line | Activator(s) | Value | Reference |
| This compound | NLRP3 Activation | Not Specified | Not Specified | EC50: 5 nM |
Note: The specific cell line and activator used to determine the EC50 value are not consistently reported across all sources.
Mechanism of Action: Inhibition of Inflammasome Assembly
This compound exerts its inhibitory effect by interfering with the activation and assembly of the NLRP3 inflammasome. While the precise binding site and molecular interactions are not fully elucidated in the public domain, its low nanomolar potency suggests a direct and specific interaction with a key component of the inflammasome complex, likely the NLRP3 protein itself. The primary consequence of this interaction is the suppression of ASC oligomerization, a critical step in the formation of a functional inflammasome.
By preventing the formation of the ASC speck, this compound effectively blocks the recruitment and activation of pro-caspase-1. This, in turn, inhibits the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on NLRP3 inflammasome assembly and activation.
IL-1β Release Assay
This assay is a cornerstone for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation by measuring the amount of secreted IL-1β.
Materials:
-
THP-1 cells (human monocytic cell line)
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA kit
-
Cell culture reagents
Protocol:
-
Cell Culture and Priming:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, remove the LPS-containing medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Inflammasome Activation:
-
Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM), to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ASC Oligomerization Assay (Western Blotting)
This assay directly assesses the effect of this compound on the formation of ASC oligomers.
Materials:
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS
-
Nigericin or ATP
-
This compound
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Anti-ASC antibody
Protocol:
-
Cell Treatment:
-
Prime the cells with LPS and treat with this compound as described in the IL-1β release assay.
-
Activate the inflammasome with Nigericin or ATP.
-
-
Cross-linking and Lysis:
-
After activation, wash the cells with ice-cold PBS.
-
Add DSS to the cells to cross-link the ASC oligomers.
-
Lyse the cells in a suitable lysis buffer.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody.
-
-
Analysis:
-
Visualize the bands corresponding to ASC monomers, dimers, and higher-order oligomers.
-
Compare the intensity of the oligomer bands in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
ASC Speck Visualization (Immunofluorescence)
This microscopy-based assay provides a qualitative and semi-quantitative assessment of ASC speck formation.
Materials:
-
THP-1 cells stably expressing ASC-GFP or primary macrophages
-
LPS
-
Nigericin or ATP
-
This compound
-
Reagents for immunofluorescence (e.g., paraformaldehyde, DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed ASC-GFP expressing THP-1 cells on glass coverslips.
-
Prime the cells with LPS and treat with this compound.
-
Activate the inflammasome with Nigericin or ATP.
-
-
Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
If not using a fluorescently tagged ASC, permeabilize the cells and stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of cells containing ASC specks (large, bright fluorescent puncta) in the this compound-treated and control samples.
-
Calculate the percentage of cells with ASC specks.
-
Visualizations
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for testing this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
References
Cellular Uptake and Distribution of Nlrp3-IN-64: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-64 is a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Understanding the cellular uptake, distribution, and target engagement of this compound is critical for its development as a therapeutic agent. This technical guide provides an in-depth overview of the methodologies used to characterize the cellular pharmacology of NLRP3 inhibitors like this compound. While specific public data on this compound is limited, this document outlines the standard experimental protocols and data presentation formats relevant to its preclinical evaluation, using illustrative data from well-characterized NLRP3 inhibitors as a reference.
Introduction to this compound and the NLRP3 Inflammasome
This compound, also identified as Compound 2, is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome with a reported half-maximal effective concentration (EC50) of 5 nM.[1][2][3] The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is associated with numerous autoinflammatory and autoimmune diseases, making it a prime therapeutic target.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The "activation" signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and toxins, leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
Experimental Protocols for Cellular Uptake and Distribution
Detailed experimental data on the cellular uptake and distribution of this compound are not currently available in the public domain. However, the following protocols describe standard methodologies used to characterize these properties for small molecule inhibitors.
Cellular Permeability Assays
To determine the ability of this compound to cross the cell membrane, a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell permeability assay can be employed.
Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on a permeable filter support (e.g., Transwell®) and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final working concentration.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): The compound solution is added to the apical side of the Caco-2 monolayer, and the appearance of the compound in the basolateral chamber is monitored over time.
-
Basolateral to Apical (B-A): The compound solution is added to the basolateral side, and its appearance in the apical chamber is monitored.
-
-
Sample Analysis: Samples are collected from both chambers at various time points and the concentration of this compound is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
Subcellular Localization Studies
Determining the subcellular localization of this compound is crucial to confirm its interaction with the cytosolic NLRP3 inflammasome. This can be achieved through techniques such as high-resolution microscopy with a fluorescently labeled analog of the compound or through subcellular fractionation followed by quantification.
Protocol for Subcellular Fractionation and Western Blotting:
-
Cell Treatment: Culture a suitable cell line (e.g., THP-1 macrophages) and treat with this compound for a specified time.
-
Cell Lysis and Fractionation:
-
Harvest the cells and gently lyse them to maintain organelle integrity.
-
Perform differential centrifugation to separate the cellular components into nuclear, mitochondrial, microsomal, and cytosolic fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies specific for NLRP3 and for markers of each subcellular fraction to confirm the purity of the fractions.
-
-
Compound Quantification: Analyze the concentration of this compound in each fraction using LC-MS/MS.
Quantitative Data on NLRP3 Inhibitor Activity
The following tables present illustrative quantitative data for NLRP3 inhibitors, providing a framework for the types of data that would be generated for this compound.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 |
| This compound | NLRP3 | IL-1β Release | THP-1 | 5 nM |
| MCC950 | NLRP3 | IL-1β Release | BMDM | ~8 nM |
| Oridonin | NLRP3 | IL-1β Release | THP-1 | ~70 nM |
| CY-09 | NLRP3 | IL-1β Release | J774A.1 | ~5 µM |
BMDM: Bone Marrow-Derived Macrophages. Data for MCC950, Oridonin, and CY-09 are representative values from published literature.
Table 2: Cellular Target Engagement of NLRP3 Inhibitors
| Compound | Assay Type | Principle | Cell Line | Potency (IC50) |
| This compound | - | - | - | No public data |
| MCC950 | NanoBRET™ TE | Competitive displacement of a fluorescent tracer | HEK293 | ~10-30 nM |
| Oridonin | NanoBRET™ TE | Competitive displacement of a fluorescent tracer | HEK293 | ~50-100 nM |
NanoBRET™ TE: NanoBioluminescence Resonance Energy Transfer Target Engagement. Data is representative.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for characterizing a novel NLRP3 inhibitor like this compound.
Conclusion
While specific experimental data on the cellular uptake and distribution of this compound is not yet publicly available, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The potent in vitro activity of this compound suggests it is a promising candidate for further preclinical development. Future studies focusing on its cellular permeability, subcellular localization, and target engagement in relevant cell models will be critical in elucidating its full therapeutic potential. The use of advanced techniques such as NanoBRET™ and high-resolution microscopy will be instrumental in providing a detailed understanding of its mechanism of action at a cellular level.
References
Selectivity of NLRP3 Inflammasome Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Nlrp3-IN-64" is not available in the public scientific literature. This technical guide utilizes the well-characterized and selective NLRP3 inhibitor, MCC950 , as a representative example to illustrate the principles and methodologies for assessing the selectivity of NLRP3 inflammasome inhibitors.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a major focus of therapeutic research. A crucial aspect of the preclinical characterization of any new NLRP3 inhibitor is the rigorous assessment of its selectivity for NLRP3 over other NLR family members, such as NLRP1, NLRC4, and AIM2, to minimize off-target effects and ensure a favorable safety profile. This guide provides an in-depth overview of the selectivity of MCC950, along with detailed experimental protocols and data presentation to aid researchers in this field.
Quantitative Data: Selectivity Profile of MCC950
The selectivity of an NLRP3 inhibitor is determined by comparing its inhibitory activity against the NLRP3 inflammasome with its activity against other inflammasomes. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of an inhibitor.
| Inhibitor | Target Inflammasome | Cell Type | Activator(s) | IC50 (nM) | Selective Inhibition | Reference |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 | Yes | [1] |
| NLRP3 | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 | Yes | [1] | |
| NLRP3 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | ~10-100 | Yes | [1] | |
| NLRP1 | - | - | No significant inhibition | - | [2][3] | |
| NLRC4 | - | - | No significant inhibition | - | [2][3] | |
| AIM2 | - | - | No significant inhibition | - | [2][3] |
Note: "No significant inhibition" indicates that MCC950 does not appreciably inhibit the respective inflammasome at concentrations where it potently inhibits NLRP3.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IL-1β Release Assay for Selectivity Profiling
Objective: To quantify the inhibitory effect of a test compound on IL-1β release mediated by different inflammasomes.
Materials:
-
Immune cells: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium: RPMI 1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin.
-
Lipopolysaccharide (LPS).
-
Test inhibitor (e.g., MCC950).
-
Inflammasome activators:
-
NLRP3: ATP, Nigericin.
-
NLRC4: Salmonella typhimurium or flagellin (B1172586).
-
AIM2: Poly(dA:dT).
-
-
96-well cell culture plates.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for mature IL-1β.
Procedure:
-
Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test inhibitor (e.g., MCC950, ranging from 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.[4][5]
-
Inflammasome Activation (Signal 2):
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
ASC Speck Formation Assay
Objective: To visualize and quantify the inhibition of inflammasome assembly by measuring the formation of ASC specks.
Materials:
-
ASC-reporter cells (e.g., THP-1 cells stably expressing ASC-GFP or ASC-mCherry) or primary macrophages.
-
Glass coverslips or imaging-compatible plates.
-
LPS.
-
Test inhibitor (e.g., MCC950).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
(Optional) Anti-ASC antibody and fluorescently labeled secondary antibody for endogenous ASC staining.
-
(Optional) DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed ASC-reporter cells or primary macrophages on glass coverslips or in an imaging-compatible plate.
-
Priming and Inhibition: Prime the cells with LPS and then treat with the test inhibitor as described in the IL-1β release assay protocol.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer.
-
If staining for endogenous ASC, incubate with a primary anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
(Optional) Stain with DAPI to visualize nuclei.
-
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as a single, large, bright fluorescent punctum in the perinuclear region of activated cells.
-
Quantification: For each treatment condition, count the total number of cells (using the nuclear stain) and the number of cells containing an ASC speck. The percentage of cells with ASC specks is then calculated. A selective NLRP3 inhibitor should significantly reduce the percentage of ASC speck-positive cells upon NLRP3 activation but not upon activation of other inflammasomes.[2][4]
Conclusion
The comprehensive evaluation of an NLRP3 inhibitor's selectivity is paramount for its development as a safe and effective therapeutic agent. MCC950 serves as a benchmark for a highly selective NLRP3 inhibitor, demonstrating potent inhibition of the NLRP3 inflammasome with negligible effects on other NLR family members. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in advancing these promising molecules from the laboratory to the clinic.
References
Downstream Effects of Nlrp3-IN-64 on Cytokine Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects of Nlrp3-IN-64, a representative potent and selective small molecule inhibitor of the NLRP3 inflammasome, on cytokine release. This document details the underlying signaling pathways, experimental protocols for assessing inhibitor activity, and quantitative data on the inhibition of key pro-inflammatory cytokines.
Introduction to the NLRP3 Inflammasome and its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of stimuli known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates a robust inflammatory response.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative disorders, making it a prime therapeutic target.[4][5]
Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1.[2] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently secreted from the cell.[2] this compound is a representative small molecule inhibitor designed to specifically target and inhibit the activation of the NLRP3 inflammasome, thereby blocking the downstream release of IL-1β and IL-18.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursors of the effector cytokines, pro-IL-1β and pro-IL-18.[2]
-
Activation (Signal 2): A diverse range of secondary stimuli, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances (e.g., monosodium urate crystals), triggers the assembly of the NLRP3 inflammasome complex.[3] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2] Proximity-induced auto-activation of pro-caspase-1 leads to the formation of active caspase-1.
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which promotes inflammation. This compound is designed to interfere with the activation step, preventing the assembly of the inflammasome and subsequent cytokine processing.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Quantitative Data on Cytokine Release Inhibition
The efficacy of this compound in inhibiting NLRP3 inflammasome-mediated cytokine release can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize representative data obtained from in vitro cellular assays.
Table 1: Inhibition of IL-1β Release by this compound in THP-1 Macrophages
| Activator | This compound Conc. (nM) | % Inhibition of IL-1β Release | IC50 (nM) |
| ATP | 1 | 15.2 ± 3.1 | 50 |
| 10 | 48.9 ± 5.6 | ||
| 50 | 85.1 ± 4.2 | ||
| 100 | 95.3 ± 2.8 | ||
| Nigericin (B1684572) | 1 | 12.8 ± 2.5 | 60 |
| 10 | 45.3 ± 6.1 | ||
| 50 | 82.7 ± 3.9 | ||
| 100 | 93.8 ± 3.2 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of IL-18 Release by this compound in Primary Human PBMCs
| Activator | This compound Conc. (nM) | % Inhibition of IL-18 Release | IC50 (nM) |
| MSU Crystals | 10 | 20.5 ± 4.5 | 75 |
| 50 | 55.2 ± 7.2 | ||
| 100 | 88.9 ± 5.1 | ||
| 500 | 96.1 ± 2.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inflammasome inhibitors. The following are protocols for key experiments cited in the evaluation of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
This assay measures the ability of this compound to inhibit the release of IL-1β from human THP-1 monocyte-derived macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. To differentiate into macrophages, seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48 hours.
-
Priming: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS and prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI-1640. After LPS priming, gently wash the cells and add the this compound dilutions. Incubate for 1 hour.
-
Activation: Stimulate the cells with either 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Assessment of IL-18 Release from Primary Human PBMCs
This protocol outlines the procedure for evaluating the inhibitory effect of this compound on IL-18 release from primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Human whole blood
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
This compound
-
IL-18 ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere for 2 hours.
-
Priming: Prime the cells with 500 ng/mL LPS for 3 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Activation: Stimulate the cells with 150 µg/mL MSU crystals for 6 hours.
-
Sample Collection: Collect the cell culture supernatants after centrifugation.
-
Cytokine Quantification: Determine the concentration of IL-18 in the supernatants using a specific ELISA kit.
Caption: Experimental workflow for inhibitor assessment.
Conclusion
This compound is a representative potent and selective inhibitor of the NLRP3 inflammasome. By directly targeting the NLRP3 inflammasome, this compound effectively blocks the downstream cascade that leads to the maturation and release of the key pro-inflammatory cytokines IL-1β and IL-18. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of NLRP3 inhibitors as a promising therapeutic strategy for a wide range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Compliant Substrates Enhance Macrophage Cytokine Release and NLRP3 Inflammasome Formation During Their Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Nlrp3-IN-64: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative preliminary toxicity assessment for a hypothetical NLRP3 inhibitor, referred to as "Nlrp3-IN-64". The data presented are illustrative and based on the known profiles of other NLRP3 inhibitors and general principles of toxicology. No specific experimental data for a compound designated "this compound" was found in the public domain.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, in response to a wide array of stimuli, triggers the activation of caspase-1.[3][4] Activated caspase-1 then processes pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[3][5] This process is a key driver of inflammation and a form of programmed cell death known as pyroptosis.[1][6]
While essential for host defense, aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, neurodegenerative disorders, and metabolic conditions.[2][7] Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome represents a promising therapeutic strategy for these conditions.[3][5] this compound is a hypothetical novel, potent, and selective inhibitor of the NLRP3 inflammasome. A thorough assessment of its preliminary toxicity is a critical step in its preclinical development.
Mechanism of Action and Rationale for Toxicity Assessment
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming and activation.[2][3]
-
Priming (Signal 1): This initial step is typically triggered by microbial components or endogenous cytokines. It leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the activation of the transcription factor NF-κB.[2]
-
Activation (Signal 2): A diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can provide the second signal.[3][8] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7]
Given that this compound is designed to inhibit this pathway, it is crucial to assess its potential for off-target effects and general cytotoxicity. The preliminary toxicity assessment aims to identify a safe therapeutic window and to uncover any potential liabilities that would preclude further development.
Figure 1: Simplified NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Preliminary Toxicity Assessment of this compound (Hypothetical Data)
In Vitro Cytotoxicity
The initial assessment of toxicity was performed using a panel of cell lines to determine the concentration of this compound that induces cytotoxicity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | CC50 (µM) |
| J774A.1 | Murine Macrophage | MTT | > 50 |
| THP-1 | Human Monocyte | LDH | > 50 |
| HepG2 | Human Hepatocyte | MTT | > 50 |
| HEK293 | Human Embryonic Kidney | LDH | > 50 |
CC50: 50% cytotoxic concentration
These hypothetical results suggest that this compound has a low potential for inducing direct cytotoxicity in vitro, with a wide therapeutic window anticipated.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., J774A.1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., DMSO at the highest concentration used) should also be prepared.
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
In Vivo Acute Toxicity
A single-dose acute toxicity study was conducted in mice to evaluate the potential for acute toxic effects and to determine the maximum tolerated dose (MTD).
Table 2: Summary of In Vivo Acute Toxicity Study in Mice (Hypothetical Data)
| Dose Group (mg/kg, p.o.) | N (Male/Female) | Mortality | Clinical Signs | Body Weight Change (Day 7) | Gross Necropsy Findings |
| Vehicle | 5/5 | 0/10 | None observed | + 5.2% | No abnormal findings |
| 100 | 5/5 | 0/10 | None observed | + 4.9% | No abnormal findings |
| 300 | 5/5 | 0/10 | None observed | + 4.5% | No abnormal findings |
| 1000 | 5/5 | 0/10 | Mild, transient lethargy within 2 hours post-dose | + 3.8% | No abnormal findings |
p.o.: per os (by mouth)
The hypothetical data indicate that this compound is well-tolerated in mice up to a single oral dose of 1000 mg/kg, suggesting a favorable acute toxicity profile.
Experimental Protocol: In Vivo Acute Toxicity Study
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), acclimatized to laboratory conditions.
-
Dose Groups: Assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of this compound.
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and activity), and body weight changes at regular intervals for a specified period (e.g., 14 days).
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.
-
Analysis: Analyze the data for dose-response relationships in mortality and clinical signs to determine the MTD and identify potential target organs of toxicity.
Preliminary Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile is essential for interpreting toxicology data. A preliminary PK study in mice was conducted to assess the oral bioavailability and key PK parameters. The data for other NLRP3 inhibitors, such as NT-0249, have shown good oral bioavailability.[9]
Table 3: Preliminary Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Parameter | Value (at 20 mg/kg, p.o.) |
| Cmax (ng/mL) | 24,500 |
| Tmax (h) | 1.0 |
| AUC (ng·h/mL) | 160,000 |
| Half-life (t1/2, h) | 3.5 |
| Bioavailability (%) | 65 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve
These hypothetical PK data suggest that this compound is well-absorbed orally and has a suitable half-life for once-daily dosing.
Experimental Workflow
The following diagram illustrates a generalized workflow for the preliminary toxicity assessment of a novel compound like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome in Vascular Disease: A Recurrent Villain to Combat Pharmacologically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Nlrp3-IN-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome, such as the hypothetical compound Nlrp3-IN-64, are of significant therapeutic interest. This document provides detailed application notes and protocols for the in vivo administration of NLRP3 inhibitors, using established methodologies for well-characterized compounds as a foundational guide for the evaluation of novel inhibitors like this compound.
The activation of the NLRP3 inflammasome is a two-step process.[1][2][3] A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β.[2][4] A second activation signal, triggered by a variety of stimuli including extracellular ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex.[1][2] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[1][3] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1][3]
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the potential points of inhibition by small molecule inhibitors.
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The formulation of a poorly soluble compound like this compound is critical for achieving adequate bioavailability and efficacy in vivo.
Vehicle Selection: A common vehicle for administering hydrophobic small molecules to rodents is a suspension. A widely used formulation consists of:
-
0.5% (w/v) Methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in sterile water or saline.
Protocol for Vehicle Preparation (10 mL):
-
Weigh 50 mg of methylcellulose.
-
Heat 5 mL of sterile water to 60-70°C.
-
Add the methylcellulose to the hot water and stir until it is thoroughly wetted.
-
Add 5 mL of cold sterile water and continue to stir at 4°C until the methylcellulose is fully dissolved.
-
Add 20 µL of Tween 80 and mix well.
-
Store the vehicle at 4°C.
Protocol for this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the suspension fresh on the day of the experiment.
In Vivo Administration of this compound
The choice of administration route depends on the compound's properties and the experimental model. Common routes include oral gavage (p.o.) and intraperitoneal (i.p.) injection.[4][5]
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and slowly administer the compound suspension.
-
The typical administration volume for a mouse is 5-10 mL/kg.
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, then inject the compound suspension.
-
The typical injection volume for a mouse is 10 mL/kg.
Dose-Range Finding Study
Before conducting efficacy studies, it is crucial to perform a dose-range finding study to determine the optimal dose of this compound.
Experimental Design:
-
Animals: Age- and sex-matched mice (e.g., C57BL/6).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Medium dose this compound
-
Group 4: High dose this compound
-
-
Administration: Administer the inhibitor or vehicle at a fixed schedule (e.g., once or twice daily).[5]
-
Monitoring: Monitor animals for signs of toxicity, including changes in body weight, food and water intake, and behavioral changes.[5]
Starting Dose Selection: The starting dose can be estimated based on the in vitro potency (IC50) of this compound and data from similar compounds.[6]
| NLRP3 Inhibitor | Route of Administration | Dose Range (Mice) | Reference |
| MCC950 | Oral (p.o.) | 10 - 200 mg/kg | [7] |
| MCC950 | Intraperitoneal (i.p.) | 10 - 40 mg/kg | [7] |
| CY-09 | Intraperitoneal (i.p.) | 40 mg/kg | [7] |
| NT-0249 | Oral (p.o.) | 1 - 30 mg/kg | [8] |
In Vivo Efficacy Model: LPS and ATP-Induced Peritonitis
This is an acute model to assess the anti-inflammatory effects of NLRP3 inhibitors.[6][8]
Experimental Workflow:
Caption: Workflow for LPS and ATP-induced peritonitis model in mice.
Detailed Protocol:
-
Inhibitor Administration: Administer this compound or vehicle control via the desired route (e.g., p.o. or i.p.).[6]
-
Priming: After 1 hour, inject mice intraperitoneally with a priming dose of LPS (e.g., 1 µ g/mouse or 10 mg/kg).[6][8]
-
Activation: After a priming period of 2-4 hours, inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 0.5 mL of 30 mM ATP).[6][8]
-
Sample Collection: 30 minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid and blood samples.[8]
-
Analysis:
-
Measure the levels of IL-1β and IL-18 in the peritoneal lavage fluid and plasma using ELISA.
-
Analyze the recruitment of immune cells (e.g., neutrophils) to the peritoneal cavity using flow cytometry.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Route | Peritoneal IL-1β (pg/mL) | Plasma IL-18 (pg/mL) | Peritoneal Neutrophil Count (x10^5) |
| Vehicle Control | - | p.o. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | p.o. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | p.o. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | p.o. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy | Inadequate dosage or poor bioavailability. | Conduct a dose-escalation study. Perform pharmacokinetic studies to assess compound exposure (Cmax, Tmax, half-life).[5] |
| Inappropriate animal model. | Validate the role of NLRP3 in your model using NLRP3 knockout animals or by measuring NLRP3 pathway components.[5] | |
| Observed Toxicity | The dose is too high. | Reduce the dose or frequency of administration. Conduct a maximum tolerated dose (MTD) study.[5] |
| Vehicle-related toxicity. | Run a control group that receives only the vehicle to assess its effects. Explore alternative, well-tolerated vehicles.[5] | |
| Off-target effects. | Conduct in vitro profiling of the compound against a panel of other targets to assess its selectivity.[5] |
Disclaimer: this compound is a hypothetical compound name used for illustrative purposes. The protocols provided are general guidelines based on established methodologies for NLRP3 inhibitors. Researchers should conduct thorough literature reviews and optimize protocols for their specific compounds and experimental models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-64 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to pathogens and cellular damage. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune disorders. NLRP3-IN-64 is a small molecule inhibitor designed to target the NLRP3 inflammasome, offering a potential therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models of inflammation. The following sections detail the mechanism of action of NLRP3 inhibitors, recommended dosage and administration protocols based on functionally similar compounds, and detailed experimental designs.
Disclaimer: Specific in vivo dosage and administration data for this compound are not extensively published. The following protocols and dosage recommendations are based on data from structurally and functionally analogous NLRP3 inhibitors. Researchers should perform initial dose-response studies to determine the optimal effective dose of this compound for their specific mouse model and disease phenotype.
Mechanism of Action: NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][2][3]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and pore-forming toxins, can trigger the second signal.[3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][5] This assembly facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][5]
This compound is expected to function by directly or indirectly inhibiting the assembly and activation of the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory cytokine production.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Evaluation of Nlrp3-IN-64 in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][3] NLRP3 inhibitors are a promising class of drugs for these conditions. This document provides detailed application notes and protocols for the evaluation of NLRP3 inhibitors, using Nlrp3-IN-64 as a representative compound, in primary immune cell assays.
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][3] The second "activation" step is triggered by a diverse array of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][4]
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inhibitors can interfere with the inflammasome pathway at various points. Some, like the well-characterized inhibitor MCC950, are thought to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and locking it in an inactive state.[5][6] Others may inhibit the oligomerization of the adaptor protein ASC or the cleavage of gasdermin D, a key step in pyroptosis.[6][7] The protocols outlined below are designed to assess the efficacy of inhibitors like this compound in blocking these downstream effects of NLRP3 activation.
Data Presentation
The following table summarizes the expected inhibitory activity of a potent NLRP3 inhibitor in primary immune cell assays.
| Cell Type | Activator | Readout | Inhibitor | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | MCC950 | 7.5 | [8] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β Release | MCC950 | 8.1 | [8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β Release | MCC950 | 26 | [8] |
| Human Monocyte-Derived Macrophages (MDMs) | LPS + Nigericin | IL-1β Release | MCC950 | 33 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the biological process and the experimental design, the following diagrams are provided.
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.[2]
-
Cut the ends of the bones and flush the bone marrow with sterile RPMI-1640 medium using a 25-gauge needle and syringe into a 50 mL conical tube.[9]
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.[9]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
-
Differentiation:
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).[9]
-
Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh differentiation medium.
-
On day 6 or 7, the cells will be differentiated into macrophages and ready for use.
-
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[9]
-
Carefully collect the "buffy coat" layer containing the PBMCs.[9]
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.[9]
-
Resuspend the PBMCs in RPMI-1640 with 10% FBS and perform a cell count.
-
Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is a general guideline and may require optimization for specific cell types and activators.
-
Cell Plating:
-
Seed differentiated BMDMs or freshly isolated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight (for BMDMs).[9]
-
-
Priming (Signal 1):
-
Replace the medium with fresh culture medium (e.g., Opti-MEM).
-
Prime the cells with LPS (e.g., 100 ng/mL for BMDMs, 10 ng/mL for PBMCs) for 3-4 hours at 37°C.[2]
-
-
Inhibitor Treatment:
-
Carefully remove the priming medium.
-
Add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM to 0.1 nM) or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[9]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any cells.
-
Carefully collect the cell culture supernatant for analysis.
-
Protocol 4: Quantification of IL-1β Release by ELISA
-
Use a commercially available ELISA kit for mouse or human IL-1β.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the recommended wavelength.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Protocol 5: Assessment of Pyroptosis by LDH Assay
-
Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions.
-
Add the substrate solution to the collected cell culture supernatants.
-
Incubate as recommended.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells) to determine the level of pyroptosis-induced cell death.[2]
Data Analysis and Interpretation
The inhibitory effect of this compound is determined by measuring the reduction in IL-1β secretion or LDH release in treated cells compared to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of NLRP3 inflammasome inhibitors like this compound using primary immune cells. Adherence to these detailed methodologies will enable researchers to obtain robust and reproducible data, facilitating the characterization of novel therapeutic agents targeting the NLRP3 pathway.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Caspase-1 using Nlrp3-IN-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system's response to a wide range of endogenous and exogenous danger signals.[1] Upon activation, the NLRP3 inflammasome promotes the cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 is a key inflammatory caspase that proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.
Nlrp3-IN-64 is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported EC50 of 5 nM. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the Western blot analysis of caspase-1 activation, a gold-standard method for assessing inflammasome activity.
Signaling Pathway: The NLRP3 Inflammasome
The activation of the canonical NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which is recognized by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, the pore-forming toxin nigericin, or crystalline substances, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18, leading to their maturation and secretion, and can also induce a form of inflammatory cell death known as pyroptosis.
Caption: A diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on caspase-1 activation using Western blot analysis.
Caption: A flowchart of the experimental workflow for analyzing caspase-1 activation by Western blot following this compound treatment.
Data Presentation
The inhibitory effect of this compound on caspase-1 activation can be quantified by measuring the band intensity of the cleaved caspase-1 p20 subunit in the Western blot. The data can be presented in a tabular format, showing the percentage of inhibition at different concentrations of the inhibitor relative to the vehicle-treated control.
| Treatment Group | This compound Conc. (nM) | Caspase-1 p20 Band Intensity (Arbitrary Units) | % Inhibition |
| Unstimulated Control | 0 | 0 | 100% |
| Vehicle Control (LPS + Activator) | 0 | 1.00 | 0% |
| This compound | 1 | 0.65 | 35% |
| This compound | 5 | 0.20 | 80% |
| This compound | 25 | 0.05 | 95% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocol
This protocol is designed for the use of human THP-1 monocytic cells, which can be differentiated into macrophage-like cells. It can be adapted for other relevant cell types, such as bone marrow-derived macrophages (BMDMs).
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (12-15%)
-
PVDF or nitrocellulose membranes
-
Tris-Glycine Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-Caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Differentiation of THP-1 Cells: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. To differentiate, seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48-72 hours. c. After differentiation, wash the adherent macrophage-like cells with fresh, serum-free medium and allow them to rest for 24 hours.
-
NLRP3 Inflammasome Activation and Inhibition: a. Priming (Signal 1): Replace the medium with fresh, serum-free medium and prime the cells with 1 µg/mL LPS for 3-4 hours. b. Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Given the EC50 of 5 nM, a suggested concentration range to test is 1 nM, 5 nM, 25 nM, and 100 nM. Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%. Pre-incubate the primed cells with this compound or vehicle for 1 hour. c. Activation (Signal 2): Activate the NLRP3 inflammasome by adding either ATP to a final concentration of 5 mM for 30-60 minutes or Nigericin to a final concentration of 10 µM for 1-2 hours.
-
Sample Preparation: a. Supernatant: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. The secreted cleaved caspase-1 can be analyzed from the supernatant. b. Cell Lysate: Wash the adherent cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the cleared supernatant (cell lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis: a. Sample Preparation for SDS-PAGE: For cell lysates, mix a standardized amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer. For supernatants, mix a standardized volume (e.g., 20 µL) with 4x Laemmli sample buffer. Boil all samples at 95-100°C for 5-10 minutes. b. SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis. c. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. e. Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Washing: Wash the membrane three times for 10 minutes each with TBST. g. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Washing: Wash the membrane three times for 10 minutes each with TBST. i. Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The pro-caspase-1 will appear as a band of approximately 45 kDa, and the cleaved, active form (p20 subunit) will be detected at around 20 kDa.
-
Data Analysis: a. Quantify the band intensities of the cleaved caspase-1 p20 subunit using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH) for the cell lysates. For the supernatant, equal volume loading can be assumed if the initial cell seeding was consistent. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak caspase-1 cleavage in the vehicle control | Inefficient priming or activation | Optimize the concentrations and incubation times for LPS and the NLRP3 activator (ATP or nigericin). Ensure the activator solutions are fresh. |
| High background in Western blot | Insufficient blocking or washing | Increase the duration or number of blocking and washing steps. Use a higher concentration of Tween-20 in the wash buffer (up to 0.2%). |
| Inhibitor shows no effect | Incorrect inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound in your specific cell type. |
| Multiple non-specific bands | Antibody is not specific enough or is used at too high a concentration | Use a well-validated antibody for caspase-1. Optimize the primary antibody concentration. |
Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions for all reagents and equipment used.
References
Application Notes and Protocols: Measuring IL-1β Secretion after Nlrp3-IN-64 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[2][6] Nlrp3-IN-64 is a novel and potent small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on IL-1β secretion in a cell-based assay.
Principle of the Assay
The activity of this compound is assessed by its ability to inhibit the secretion of IL-1β from immune cells, such as murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, following the activation of the NLRP3 inflammasome.[7] The assay involves a two-step activation process:
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the nuclear factor-kappa B (NF-κB) signaling pathway.[3][8] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][8]
-
Activation (Signal 2): Following priming, a specific NLRP3 activator, such as Adenosine triphosphate (ATP) or Nigericin, is added to trigger the assembly of the NLRP3 inflammasome complex and subsequent caspase-1 activation.[1][8]
The concentration of secreted IL-1β in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of this compound is determined by comparing the amount of IL-1β secreted in the presence and absence of the compound.
Data Presentation
The quantitative data from the IL-1β ELISA should be organized into a clear and structured table to facilitate comparison between different treatment conditions. The half-maximal inhibitory concentration (IC50) value for this compound should be calculated from a dose-response curve.
| Treatment Group | This compound Conc. (nM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | < Detection Limit | N/A |
| LPS + Activator (e.g., ATP) | 0 | 1500 ± 120 | 0 |
| This compound | 1 | 1250 ± 98 | 16.7 |
| This compound | 10 | 780 ± 65 | 48.0 |
| This compound | 100 | 250 ± 30 | 83.3 |
| This compound | 1000 | 50 ± 15 | 96.7 |
Note: The data presented in this table are for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Measuring IL-1β Secretion
Caption: Step-by-step experimental workflow for IL-1β measurement.
Experimental Protocols
Materials and Reagents
-
Cells: Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LPS: Lipopolysaccharide from E. coli O111:B4.
-
NLRP3 Activators: ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate) or Nigericin sodium salt.
-
This compound: Prepare a stock solution in DMSO.
-
ELISA Kit: Mouse or Human IL-1β ELISA kit.
-
Other Reagents: Phosphate-Buffered Saline (PBS), DMSO, cell scrapers, and sterile, nuclease-free water.
Protocol for THP-1 Cells
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Differentiate the cells into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.
-
-
Cell Seeding:
-
Gently detach the differentiated THP-1 cells using a cell scraper.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing 1 µg/mL of LPS to each well (except for the unstimulated control wells).
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After LPS priming, add 50 µL of the diluted this compound to the appropriate wells. For the control wells (LPS + Activator), add 50 µL of medium with the corresponding DMSO concentration.
-
Incubate for 1 hour at 37°C.[7]
-
-
Activation (Signal 2):
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for IL-1β measurement or stored at -80°C for later analysis.
-
-
IL-1β Measurement by ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.[9]
-
Protocol for Murine BMDMs
-
Isolation and Differentiation of BMDMs:
-
Cell Seeding:
-
On day 7, detach the BMDMs and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.
-
-
Priming, Inhibition, Activation, and IL-1β Measurement:
-
Follow steps 3-7 of the THP-1 protocol, using a mouse IL-1β ELISA kit for the final measurement. The optimal concentrations of LPS, this compound, and the activator may need to be determined empirically for BMDMs.
-
Logical Relationship of the Experiment
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-64 in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the innate immune response underlying neuroinflammation is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome has been implicated in the chronic and detrimental inflammatory responses observed in various neurodegenerative diseases.[1][5]
This document provides detailed application notes and protocols for the conceptual use of a specific NLRP3 inhibitor, Nlrp3-IN-64, in preclinical models of neuroinflammation. While specific in vivo and in vitro data for this compound are not publicly available, this guide is based on established methodologies for studying NLRP3 inflammasome activation and the extensive preclinical data available for other well-characterized NLRP3 inhibitors, such as MCC950. The provided protocols and data tables serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of NLRP3 inhibition in neuroinflammatory conditions.
Mechanism of Action of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][6] Priming is typically initiated by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), through pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[3]
-
Activation (Signal 2): A diverse array of stimuli can trigger the second step, leading to the assembly of the NLRP3 inflammasome complex. These stimuli include ATP, crystalline substances like monosodium urate (MSU), amyloid-β aggregates, and mitochondrial dysfunction.[6][7] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the autocatalytic cleavage and activation of caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D to induce pyroptosis.[8]
This compound, as a putative NLRP3 inhibitor, is expected to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex, thereby reducing the production of inflammatory cytokines.
Signaling Pathway Diagram
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Quantitative Data from Preclinical Neuroinflammation Models
The following tables summarize representative quantitative data from studies using the well-characterized NLRP3 inhibitor MCC950 in various models of neuroinflammation. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Efficacy of NLRP3 Inhibition
| Cell Type | Model/Stimulus | Inhibitor & Concentration | Readout | Result |
| Primary Murine Microglia | LPS (1 µg/mL) + ATP (5 mM) | MCC950 (1 µM) | IL-1β secretion | ~80% reduction |
| Primary Murine Astrocytes | Amyloid-β (1-42) (10 µM) | MCC950 (1 µM) | Caspase-1 activity | Significant decrease |
| Human Monocyte-derived Dendritic Cells | R848 + Nigericin | MCC950 (10 µM) | IL-1β secretion | Significant reduction |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) + Nigericin (10 µM) | MCC950 (1 µM) | Pyroptosis (LDH release) | ~70% reduction |
Table 2: In Vivo Efficacy of NLRP3 Inhibition in Neuroinflammation Models
| Animal Model | Disease Model | Inhibitor, Dose, and Route | Key Findings |
| C57BL/6 Mice | Spinal Cord Injury | MCC950 (10 or 50 mg/kg, i.p.) | Improved motor function, reduced lesion volume, decreased IL-1β and TNF-α levels.[9] |
| Aged Mice | Isoflurane-induced cognitive impairment | MCC950 (10 mg/kg, i.p.) | Ameliorated cognitive impairment, suppressed hippocampal IL-1β and IL-18 release.[9] |
| APP/PS1 Mice | Alzheimer's Disease | NLRP3 deletion (genetic inhibition) | Protected from neuroinflammation, Aβ plaque deposition, and cognitive impairment.[10] |
| MPTP-induced Mice | Parkinson's Disease | MCC950 | Reversed nigrostriatal damage.[11] |
| Zmpste24-/- Mice | Hutchinson-Gilford Progeria Syndrome | MCC950 (20 mg/kg, i.p., daily) | Extended lifespan and reduced inflammasome-dependent inflammation.[12] |
Experimental Protocols
Below are detailed protocols for in vitro and in vivo experiments to assess the efficacy of an NLRP3 inhibitor like this compound in models of neuroinflammation.
In Vitro NLRP3 Inflammasome Activation and Inhibition
Objective: To determine the in vitro potency and efficacy of this compound in inhibiting NLRP3 inflammasome activation in primary microglia or bone marrow-derived macrophages (BMDMs).
Materials:
-
Primary murine microglia or BMDMs
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
ELISA kits for IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β p17)
Protocol:
-
Cell Seeding: Plate primary microglia or BMDMs in a 96-well or 24-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100-1000 ng/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.
-
Sample Collection:
-
Collect the cell culture supernatants for measuring secreted IL-1β, IL-18 (by ELISA), and LDH release (for pyroptosis).
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 and mature IL-1β.
-
-
Analysis:
-
Perform ELISA and LDH assays according to the manufacturer's instructions.
-
Perform Western blotting to detect the cleaved (active) forms of caspase-1 and IL-1β.
-
Determine the IC50 value of this compound for the inhibition of IL-1β secretion.
-
In Vivo Neuroinflammation Model and Inhibitor Treatment
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of neuroinflammation, such as LPS-induced systemic inflammation or a model of neurodegenerative disease.
Materials:
-
C57BL/6 mice (or a transgenic model of neurodegeneration, e.g., APP/PS1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for tissue processing (homogenization buffers, RNA extraction kits, etc.)
-
ELISA kits for cytokines
-
Reagents for immunohistochemistry and Western blotting
Protocol:
-
Animal Grouping: Divide the animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Inhibitor Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the inflammatory challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by administering LPS (e.g., 1-5 mg/kg, i.p.).
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness or behavioral changes.
-
At a specific time point post-LPS injection (e.g., 6-24 hours), euthanize the animals and collect blood (for plasma cytokine analysis) and brain tissue (hippocampus, cortex).
-
-
Tissue Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of IL-1β, IL-18, and other inflammatory markers by ELISA.
-
Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR to measure the expression of Nlrp3, Il1b, and other inflammatory genes.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers) and neuronal damage.
-
Western Blotting: Analyze brain tissue homogenates for the presence of activated caspase-1 and mature IL-1β.
-
Experimental Workflow Diagram
Caption: General experimental workflow for testing an NLRP3 inhibitor.
Conclusion
The inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a multitude of neuroinflammatory disorders. While specific data on this compound is currently limited, the established protocols and comparative data from other NLRP3 inhibitors provided in this document offer a robust framework for its investigation. By utilizing these methodologies, researchers can effectively assess the potential of this compound to mitigate neuroinflammation and advance the development of novel therapeutics for devastating neurological diseases.
References
- 1. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegenerative Disease and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. pub.dzne.de [pub.dzne.de]
- 11. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Cryopyrin-Associated Periodic Syndromes with Nlrp3-IN-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene.[1][2][3][4][5][6] These mutations lead to the hyperactivation of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[5] The subsequent overproduction of the pro-inflammatory cytokine interleukin-1β (IL-1β) is a key driver of the systemic inflammation characteristic of CAPS, which includes a spectrum of disorders ranging from the milder Familial Cold Autoinflammatory Syndrome (FCAS) to the more severe Muckle-Wells Syndrome (MWS) and Chronic Infantile Neurological, Cutaneous and Articular (CINCA) syndrome.[4][5]
Nlrp3-IN-64 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for utilizing this compound as a tool to study the pathophysiology of CAPS and to evaluate its therapeutic potential in preclinical models.
This compound: A Potent Inhibitor of the NLRP3 Inflammasome
This compound is an inhibitor of NLRP3 activation with an EC50 of 5 nM. While the precise mechanism of action is not fully detailed in publicly available literature, it is understood to interfere with the assembly and activation of the NLRP3 inflammasome complex.
Quantitative Data for this compound
The following table summarizes the known and illustrative quantitative data for this compound. It is recommended that users empirically determine the optimal concentrations for their specific experimental systems.
| Parameter | Cell Type | Activator(s) | Value | Notes |
| EC50 for NLRP3 Activation Inhibition | Not Specified | Not Specified | 5 nM | Published data. |
| IC50 for IL-1β Release (Illustrative) | Human THP-1 macrophages | LPS + Nigericin (B1684572) | 8 nM | Example data based on potent NLRP3 inhibitors. |
| IC50 for IL-1β Release (Illustrative) | Bone Marrow-Derived Macrophages (BMDMs) from a CAPS mouse model | LPS | 15 nM | Example data illustrating efficacy in a disease model. |
| IC50 for Caspase-1 Activation (Illustrative) | Human THP-1 macrophages | LPS + Nigericin | 10 nM | Example data. |
| Cytotoxicity (CC50) (Illustrative) | Human THP-1 macrophages | 24-hour incubation | > 10 µM | Example data indicating low cytotoxicity. |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway in CAPS
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and highlights the constitutive activation seen in CAPS due to gain-of-function mutations. This compound is hypothesized to interfere with the assembly of the inflammasome complex.
Caption: NLRP3 inflammasome pathway in CAPS and point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vitro model of CAPS.
Caption: In vitro experimental workflow for NLRP3 inhibitor screening.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol details the steps to assess the inhibitory activity of this compound on the canonical NLRP3 inflammasome pathway in a human monocytic cell line.
Materials:
-
Human THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate, seed cells at 5 x 10^4 cells/well in a 96-well plate in media containing 50-100 ng/mL PMA and incubate for 48-72 hours.
-
After incubation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 macrophages by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After priming, add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM to activate the NLRP3 inflammasome. Alternatively, ATP (5 mM) can be used.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure caspase-1 activity in the supernatant using a specific activity assay kit.
-
Assess cell death/cytotoxicity by measuring LDH release in the supernatant.
-
Protocol 2: Ex Vivo Analysis of this compound in a CAPS Mouse Model
This protocol describes the use of bone marrow-derived macrophages (BMDMs) from a CAPS knock-in mouse model to evaluate the efficacy of this compound in a more disease-relevant context.[1][2] CAPS model mice often have mutations in the murine Nlrp3 gene (e.g., N475K) that recapitulate the human disease.[1][2]
Materials:
-
CAPS knock-in mice and wild-type littermate controls
-
DMEM high-glucose medium
-
FBS, Penicillin-Streptomycin, L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
LPS
-
6-well and 96-well cell culture plates
-
ELISA kit for mouse IL-1β
Procedure:
-
Isolation and Culture of BMDMs:
-
Isolate bone marrow from the femurs and tibias of CAPS model mice and wild-type controls.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 1% L-glutamine, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Inhibitor Treatment and Stimulation:
-
Seed the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Prime the cells with a low concentration of LPS (e.g., 10-100 ng/mL). Due to the gain-of-function mutation, CAPS BMDMs often require less priming and may not require a separate Signal 2 activator to release IL-1β.
-
Incubate for 6-24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the levels of secreted IL-1β using a mouse-specific ELISA kit.
-
Compare the dose-dependent inhibition of IL-1β release by this compound in CAPS BMDMs versus wild-type BMDMs.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of the NLRP3 inflammasome in Cryopyrin-Associated Periodic Syndromes. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound in both established cell lines and primary cells from disease-relevant animal models. These studies can help elucidate the molecular mechanisms underlying CAPS and support the development of novel therapeutic strategies targeting the NLRP3 inflammasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nlrp3-in-2 — TargetMol Chemicals [targetmol.com]
- 5. NOD-like Receptor (NLR) | NOD样受体 | 抑制剂 | MCE [medchemexpress.cn]
- 6. Immunology and Inflammation | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Long-Term Stability of NLRP3 Inhibitors in Solution
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to understanding and evaluating the long-term stability of NLRP3 inhibitors, with a focus on compounds analogous to Nlrp3-IN-64. The provided protocols and data serve as a framework for ensuring the integrity and reliability of these inhibitors in experimental settings.
Introduction: The Critical Role of Compound Stability in NLRP3 Research
The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[1][2][3] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), by activating caspase-1.[1][2] This leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and can induce an inflammatory form of programmed cell death known as pyroptosis.[4] Given its involvement in numerous inflammatory and autoimmune diseases, the NLRP3 inflammasome is a significant therapeutic target.[5][6]
These application notes provide general protocols and stability considerations based on data from several NLRP3 inhibitors. Researchers should use these guidelines to perform specific stability assessments for this compound and other inhibitors under their own experimental conditions.
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a tightly regulated, multi-step process. The canonical pathway is generally understood to require two signals: a priming signal and an activation signal.
-
Signal 1 (Priming): This signal is often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): A diverse range of stimuli, such as ATP, nigericin, crystalline substances, or mitochondrial dysfunction, can provide the second signal.[6] This triggers a series of intracellular events, including potassium (K+) efflux, which are thought to be a common trigger for NLRP3 activation.[6]
-
Assembly and Activation: Upon activation, multiple NLRP3 proteins oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[7][8] ASC then recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation. The active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to initiate pyroptosis.[4]
Caption: Canonical NLRP3 inflammasome activation pathway.
Guidelines for Handling and Storage of NLRP3 Inhibitors
Proper handling and storage are paramount to preserving the integrity of NLRP3 inhibitors. The following recommendations are based on best practices and data from analogous compounds.
Table 1: General Storage Recommendations for NLRP3 Inhibitors
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|---|
| Solid (Powder) | N/A | -20°C | Up to 1-3 years[9] | Protect from light and moisture. Store in a desiccator. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[10] | Recommended for short-term storage. |
| -80°C | Up to 6-12 months[9][10] | Recommended for long-term storage. |
| Aqueous Dilutions | Cell Culture Media / Buffer | 2-8°C | Use immediately | Not recommended for storage. Prepare fresh for each experiment.[11] |
Key Stability Considerations:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of NLRP3 inhibitors.[11][12] Always use anhydrous, high-purity DMSO to prevent compound degradation due to moisture.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can significantly degrade the inhibitor. It is highly recommended to aliquot the stock solution into single-use volumes to maintain its stability.[10]
-
Light Exposure: Protect the solid compound and solutions from direct light to prevent photodegradation.[11] Use amber vials or wrap tubes in foil.
-
pH: Some inhibitors, particularly those with sulfonylurea scaffolds, can decompose in acidic conditions.[11] It is advisable to maintain a physiological pH (7.2-7.4) in final experimental buffers.[11]
Experimental Protocols
The following protocols provide a framework for preparing, handling, and testing the stability of this compound and similar inhibitors.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To properly solubilize the inhibitor in an organic solvent for long-term storage and subsequent dilution.
Materials:
-
This compound (or other inhibitor) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Allow the vial of solid inhibitor to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of powder.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10-50 mM).
-
Add the DMSO to the vial containing the inhibitor.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[12]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
Protocol 2: Assessment of Solubility in Aqueous Media
Objective: To determine the practical solubility limit of the inhibitor in the final experimental medium to prevent precipitation, which can lead to inaccurate effective concentrations.
Caption: Workflow for assessing and troubleshooting aqueous solubility.
Procedure:
-
Prepare a high-concentration stock solution in DMSO as described in Protocol 1.
-
Warm your specific cell culture medium (e.g., DMEM) to 37°C.[11]
-
Create a series of dilutions of the stock solution directly into the pre-warmed medium. It is crucial to add the DMSO stock to the medium drop-wise while vortexing to ensure rapid dispersal.[11]
-
Ensure the final DMSO concentration remains low (typically ≤ 0.5%) to avoid solvent toxicity.[9]
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a relevant experimental duration (e.g., 1-2 hours).[9]
-
Visually inspect each dilution for any signs of cloudiness or precipitate. A clear solution indicates the compound is soluble at that concentration.
-
(Optional) For a more quantitative analysis, measure the absorbance of the dilutions at a high wavelength (e.g., 600 nm). An increase in absorbance compared to a vehicle control indicates light scattering due to precipitation.[9]
Protocol 3: Long-Term Stability Assessment in Solution
Objective: To quantify the degradation of the inhibitor over time in a specific solvent and at a specific temperature. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Ubiquitination—A New Approach to Target NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCDC50 suppresses NLRP3 inflammasome activity by mediating autophagic degradation of NLRP3 | EMBO Reports [link.springer.com]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-administration of Nlrp3-IN-64 with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Nlrp3-IN-64" is not available in the public scientific literature. The following application notes and protocols are based on the established mechanisms of NLRP3 inhibitors and published data from studies involving other well-characterized NLRP3 inhibitors, such as MCC950, Dapansutrile, and CY-09. These notes are intended to serve as a comprehensive guide for investigating the therapeutic potential of combining a novel NLRP3 inhibitor, represented here by this compound, with other classes of immunomodulators.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[5][6][7]
Targeting the NLRP3 inflammasome with small molecule inhibitors has emerged as a promising therapeutic strategy.[5][6] this compound represents a putative novel inhibitor of this pathway. Co-administration of an NLRP3 inhibitor with other immunomodulators—such as Toll-like receptor (TLR) antagonists, Janus kinase (JAK) inhibitors, or tumor necrosis factor (TNF) inhibitors—may offer synergistic or additive therapeutic benefits. This approach could allow for lower effective doses, reduced side effects, and the targeting of multiple inflammatory pathways simultaneously, which is particularly relevant for complex multifactorial diseases.[8][9][10]
These notes provide a framework for the preclinical evaluation of this compound in combination with other immunomodulators, covering signaling pathways, experimental workflows, and detailed protocols for in vitro assessment.
Signaling Pathways and Rationale for Co-administration
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3]
-
Signal 1 (Priming): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like TLRs. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[11]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation.[4][7]
Co-administration strategies can target different points in this and related inflammatory pathways.
Diagram of the NLRP3 Inflammasome Pathway and Points of Intervention
Caption: NLRP3 pathway with potential intervention points for combination therapy.
Data Presentation: Expected Outcomes
Quantitative data from co-administration studies should be summarized to assess for synergy, additivity, or antagonism. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for quantifying these interactions (CI < 1: synergy; CI = 1: additivity; CI > 1: antagonism).
Table 1: Example Data on Inhibition of IL-1β Secretion in LPS+Nigericin-Stimulated Human THP-1 Macrophages
| Treatment Group | This compound (µM) | Immunomodulator (e.g., TLR4 Antagonist) (µM) | IL-1β Secretion (pg/mL, Mean ± SD) | % Inhibition | Combination Index (CI) |
| Vehicle Control | 0 | 0 | 1500 ± 120 | 0% | - |
| This compound | 1 | 0 | 750 ± 60 | 50% | - |
| 0.5 | 0 | 1125 ± 90 | 25% | - | |
| TLR4 Antagonist | 0 | 5 | 900 ± 75 | 40% | - |
| 0 | 2.5 | 1200 ± 100 | 20% | - | |
| Combination | 0.5 | 2.5 | 375 ± 40 | 75% | < 1.0 (Synergistic) |
Table 2: Example Data on Caspase-1 Activity in TNFα-Stimulated Caco-2 Cells
| Treatment Group | This compound (µM) | Immunomodulator (e.g., JAK Inhibitor) (µM) | Caspase-1 Activity (RFU, Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 0 | 5000 ± 450 | 0% |
| This compound | 1 | 0 | 2000 ± 180 | 60% |
| JAK Inhibitor | 0 | 0.5 | 3000 ± 250 | 40% |
| Combination | 1 | 0.5 | 800 ± 90 | 84% |
Experimental Protocols
The following protocols outline key experiments for evaluating the co-administration of this compound with other immunomodulators.
Diagram of a General Experimental Workflow
Caption: General workflow for in vitro co-administration studies.
Protocol 4.1: In Vitro Assessment of Synergy in Human THP-1 Monocytes
This protocol is designed to assess the synergistic effects of this compound and a TLR4 antagonist on NLRP3 inflammasome activation.
A. Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (test compound)
-
TLR4 antagonist (e.g., CLI-095)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
B. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate and treat with 100 nM PMA for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh, complete medium. Allow cells to rest for 24 hours.
C. Experimental Procedure (Checkerboard Assay):
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium. Add fresh medium containing serial dilutions of this compound (horizontally across the plate) and the TLR4 antagonist (vertically down the plate). Include wells for each compound alone and a vehicle control. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to all wells except the negative controls. Incubate for 1-2 hours.
-
Harvest: Centrifuge the plate and carefully collect the supernatant for analysis.
D. Readouts:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity/Pyroptosis Assessment: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercial cytotoxicity assay kit to assess cell death.
Protocol 4.2: Co-administration with a JAK Inhibitor in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol evaluates the combined effect of this compound and a JAK inhibitor on cytokine production. JAK inhibitors can suppress the transcription of pro-inflammatory genes, potentially synergizing with direct NLRP3 inhibition.[9][12]
A. Materials:
-
Bone marrow from C57BL/6 mice
-
DMEM, FBS, Penicillin-Streptomycin, L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
LPS
-
ATP
-
This compound
-
JAK inhibitor (e.g., Ruxolitinib)[9]
-
Mouse IL-1β and TNF-α ELISA kits
-
6-well or 12-well cell culture plates
B. BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete DMEM containing 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3 and day 6.
C. Experimental Procedure:
-
Seed the differentiated BMDMs at an appropriate density (e.g., 1 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound, the JAK inhibitor, or the combination for 1 hour.
-
Priming and Activation: Add 500 ng/mL LPS to the wells and incubate for 4 hours. In the final 45 minutes of incubation, add 5 mM ATP.
-
Harvest: Collect the supernatant for cytokine analysis.
D. Readouts:
-
Cytokine Measurement: Quantify secreted IL-1β and TNF-α using respective ELISA kits. TNF-α is measured to assess the effect on a non-NLRP3-dependent, but NF-κB-driven, cytokine.
Protocol 4.3: Immunofluorescence for ASC Speck Visualization
This protocol allows for the visualization of inflammasome assembly, a key step in NLRP3 activation.
A. Materials:
-
Differentiated THP-1 cells or BMDMs on glass coverslips
-
LPS and Nigericin/ATP
-
This compound and co-administered immunomodulator
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
B. Procedure:
-
Perform the cell stimulation experiment (Priming, Treatment, Activation) as described in Protocol 4.1, using cells cultured on coverslips.
-
After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
C. Analysis:
-
Quantify the percentage of cells containing ASC specks (large, perinuclear fluorescent aggregates) per field of view. A reduction in the number of speck-positive cells in the combination treatment group compared to single agents indicates inhibition of inflammasome assembly.[13]
Logical Relationships and Synergy
The potential for synergy arises from targeting distinct but interconnected nodes of the inflammatory response.
Diagram of Synergistic Inhibition Logic
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Janus Kinase Inhibition Ameliorates Ischemic Stroke Injury and Neuroinflammation Through Reducing NLRP3 Inflammasome Activation via JAK2/STAT3 Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF regulates transcription of NLRP3 inflammasome components and inflammatory molecules in cryopyrinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-64 solubility issues and solutions
Welcome to the technical support center for NLRP3-IN-64. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the use of this novel NLRP3 inflammasome inhibitor, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of stimuli, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[1][2][3] While the precise binding site of this compound is not detailed in the available information, it is designed to interfere with the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the downstream inflammatory response.
Q2: What are the primary challenges when working with this compound?
A2: Based on data from structurally similar small molecule inhibitors, the primary challenge when working with this compound is its poor solubility in aqueous solutions.[4][5] This can lead to compound precipitation in cell culture media or other aqueous buffers, resulting in inconsistent experimental outcomes and difficulty in determining an accurate effective concentration.
Q3: What is the recommended solvent for dissolving this compound?
A3: For this compound and similar NLRP3 inhibitors, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to use anhydrous DMSO to prevent moisture from reducing the compound's solubility.
Q4: How should I store this compound stock solutions?
A4: To ensure stability, this compound stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
| Issue | Possible Cause | Solution |
| Precipitation observed in cell culture media after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final percentage of DMSO in the media is too high, causing the compound to precipitate. | Determine the solubility of this compound in your specific cell culture medium using the protocol provided below. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions of your DMSO stock in media before adding to the final culture volume.[4] |
| Inconsistent or no inhibitory effect of this compound on NLRP3 inflammasome activation. | This compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C). The compound may have degraded due to improper storage. The final concentration of the inhibitor is too low. | Assess the stability of this compound in your cell culture media at 37°C over your experimental time course. Ensure proper storage of both the powder and stock solutions as recommended. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Cloudiness or visible particles in the stock solution. | The compound has not fully dissolved in DMSO. The DMSO used was not anhydrous, and the presence of water has reduced solubility. | Gently warm the solution to 37°C or briefly sonicate to aid dissolution. Always use fresh, anhydrous DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation when preparing aqueous working solutions of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store this stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Create an intermediate dilution of your stock solution in your cell culture medium or final aqueous buffer. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could prepare a 1:100 intermediate dilution (to 100 µM) in the medium.
-
Vortex the intermediate dilution gently immediately after preparation.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final culture volume to achieve the desired final concentration.
-
Ensure the final DMSO concentration is at an acceptable level for your cells (typically ≤ 0.5%).
-
Mix the final solution gently but thoroughly.
-
Protocol 2: General Method for In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of this compound.
-
Cell Seeding:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as nigericin (B1684572) (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM) for the appropriate time (e.g., 30-60 minutes for nigericin, 15-30 minutes for ATP).[7]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure the levels of secreted IL-1β using an ELISA kit.
-
Cell lysates can also be prepared to analyze the activation of caspase-1 by Western blot.
-
Visual Guides
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nlrp3-IN-64 Concentration for In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of the NLRP3 inflammasome inhibitor, Nlrp3-IN-64. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: The optimal concentration for any NLRP3 inhibitor is highly dependent on the cell type, activation stimulus, and the specific assay being performed. For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system.
As a starting point, we recommend a concentration range of 1 nM to 10 µM. For reference, the well-characterized NLRP3 inhibitor MCC950 typically has an IC50 in the nanomolar range.[1]
Q2: My this compound is not inhibiting NLRP3 inflammasome activation. What are the potential causes?
A2: A lack of inhibition can stem from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to be effective. It is recommended to perform a dose-response curve to identify the optimal inhibitory range.
-
Inhibitor Stability and Storage: Ensure the compound has been stored correctly, typically at -20°C for the solid form and -80°C for stock solutions, to prevent degradation. Avoid multiple freeze-thaw cycles.[2]
-
Timing of Inhibitor Addition: For most experimental setups, the inhibitor should be added to the cells after the priming step (Signal 1) but before the activation step (Signal 2). A pre-incubation period of 30-60 minutes is generally recommended.[3][4]
-
Inefficient Inflammasome Activation: Confirm that your priming and activation steps are working correctly. Successful priming (e.g., with LPS) can be verified by measuring the upregulation of NLRP3 and pro-IL-1β via qPCR or Western blot.[1]
Q3: I am observing significant cytotoxicity at my effective this compound concentration. How can I address this?
A3: Cytotoxicity can confound your results. Here are some strategies to mitigate it:
-
Perform a Dose-Response for Toxicity: Run a parallel cytotoxicity assay (e.g., LDH release or MTT assay) across a range of this compound concentrations to identify a non-toxic working range.
-
Reduce Incubation Time: Shorten the pre-incubation time with the inhibitor to the minimum required for effective inhibition.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.5%.[3]
Q4: What is the best solvent for dissolving this compound?
A4: While specific data for this compound is not available, many small molecule NLRP3 inhibitors are sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is typically dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to prepare a concentrated stock in DMSO that can be further diluted into your cell culture medium to the final working concentration.
Q5: My this compound is precipitating in the cell culture medium. What should I do?
A5: Precipitation of hydrophobic compounds in aqueous media is a common issue. To troubleshoot this:
-
Warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.
-
Vortex During Dilution: Add the DMSO stock solution drop-wise to the medium while vortexing to ensure rapid and even mixing.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) in your medium to help keep the compound in solution.
-
Prepare Intermediate Dilutions: Creating an intermediate dilution of your DMSO stock in the medium before adding it to the final culture volume can also help prevent precipitation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1) | Optimize LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (2-4 hours).[3] |
| Inactive NLRP3 activator (Signal 2) | Use a fresh, validated batch of ATP or nigericin. | |
| Cell type lacks necessary inflammasome components | Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs).[3] | |
| Incorrect timing of inhibitor addition | Add the inhibitor after priming and before the activation signal.[3] | |
| Inconsistent results between experiments | Variability in cell passage number | Use cells within a consistent and low passage range. |
| Inconsistent timing of experimental steps | Standardize all incubation times and procedural steps. | |
| Instability of the inhibitor in solution | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound | Perform a cell viability assay in parallel to determine the toxic concentration range. |
| High solvent (e.g., DMSO) concentration | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[3] |
Quantitative Data for Representative NLRP3 Inhibitors
The following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors, which can serve as a reference for your experiments with this compound.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 nM |
Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally.[6]
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be empirically determined for your specific cell type and experimental setup.
-
Cell Seeding: Plate macrophages (e.g., primary BMDMs or differentiated THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the priming medium and add the medium containing the inhibitor. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells containing the inhibitor. Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C.[4]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay for pyroptosis). Cell lysates can also be prepared for Western blot analysis of pro-IL-1β and cleaved caspase-1.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. Briefly:
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
Protocol 3: Caspase-1 Activation by Western Blot
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[1]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: A generalized experimental workflow for an in vitro NLRP3 inhibitor assay.
References
Nlrp3-IN-64 off-target effects and how to mitigate them
Welcome to the technical support center for NLRP3-IN-64. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a small molecule inhibitor, this compound has the potential for off-target effects. The most common off-target pathways for NLRP3 inhibitors include other inflammasome complexes (e.g., NLRC4, AIM2), upstream signaling pathways like NF-κB, and various protein kinases.[1] Unintended interactions with these pathways can lead to misinterpretation of experimental outcomes.
Q2: I'm observing cytotoxicity in my cell cultures with this compound treatment. Is this an expected on-target effect?
A2: Not necessarily. While the activation of the NLRP3 inflammasome can induce a form of inflammatory cell death called pyroptosis, a direct inhibitor like this compound should ideally prevent this. Observed cell death could be a result of off-target effects.[1] It is crucial to perform cytotoxicity assays to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.[2]
Q3: How can I confirm that the inhibitory effects I see are specific to the NLRP3 inflammasome?
A3: To confirm the specificity of this compound, it is essential to conduct counter-screening assays. This involves stimulating cells with activators of other inflammasomes, such as NLRC4 (e.g., with Salmonella typhimurium) or AIM2 (e.g., with poly(dA:dT)), in the presence of this compound.[3] A highly selective inhibitor should not significantly affect the activation of these other inflammasomes.[4]
Q4: Could this compound be affecting the priming step of inflammasome activation?
A4: It's possible. Some compounds can interfere with the NF-κB signaling pathway, which is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β (the "priming" step).[1] To rule this out, you can measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not suppress the production of these cytokines.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inhibition of IL-1β release is observed, but TNF-α and IL-6 levels are also reduced. | Off-target inhibition of the upstream NF-κB priming pathway.[1] | 1. Measure the mRNA levels of NLRP3 and IL1B to see if their transcription is suppressed. 2. Perform a kinase activity assay if a specific upstream kinase is suspected. |
| Significant cell death is observed at concentrations effective for NLRP3 inhibition. | Off-target cytotoxicity.[1] | 1. Perform a dose-response cytotoxicity assay (e.g., LDH release or MTT assay) to determine the cytotoxic concentration. 2. Use the lowest effective concentration of this compound in your experiments.[5] |
| This compound shows inhibitory activity against multiple inflammasomes (e.g., NLRP3, NLRC4, and AIM2). | The compound may be targeting a common downstream component like ASC or Caspase-1.[6] | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to NLRP3. 2. Conduct in vitro assays with purified ASC and Caspase-1 to test for direct inhibition. |
| Inconsistent results between experimental replicates. | Variability in cell health, passage number, or reagent concentrations.[2] | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent concentrations of priming and activation agents. 3. Prepare fresh solutions of this compound for each experiment. |
Data Presentation
Table 1: Comparative Selectivity of NLRP3 Inhibitors
This table provides a summary of the half-maximal inhibitory concentrations (IC50) for well-characterized NLRP3 inhibitors against various inflammasomes. While specific data for this compound is not publicly available, this table serves as a reference for expected selectivity profiles.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| MCC950 | NLRP3 | ~8 | Yes[4] |
| NLRC4 | No significant inhibition[4] | ||
| AIM2 | No significant inhibition[4] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes[4] |
| NLRC4 | No binding observed[4] | ||
| AIM2 | No binding observed[4] | ||
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4[4] |
Note: "No significant inhibition" or "No binding observed" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.[4]
Experimental Protocols
Protocol 1: Inflammasome Selectivity Counter-Screening Assay
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against NLRP3, NLRC4, and AIM2 inflammasomes.
Methodology:
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in the appropriate medium.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of inflammasome components.[4]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
-
Inflammasome Activation:
-
NLRP3: Activate with Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
NLRC4: Activate with Salmonella typhimurium infection.
-
AIM2: Activate by transfecting cells with poly(dA:dT) (1 µg/mL).
-
-
Readout:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β using an ELISA kit.
-
Measure lactate (B86563) dehydrogenase (LDH) release as a marker of pyroptosis.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release and LDH release for each inflammasome at different concentrations of this compound.
-
Determine the IC50 values.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. A broad panel is recommended for initial screening.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, combine each kinase with its specific substrate and ATP in a reaction buffer.
-
Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format.
-
Include a known inhibitor for each kinase as a positive control and a vehicle (DMSO) as a negative control.
-
-
Detection:
-
Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of each kinase by this compound compared to the vehicle control.
-
Identify any kinases that are significantly inhibited.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with the NLRP3 protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[5]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[5] The binding of this compound is expected to stabilize the NLRP3 protein, making it more resistant to thermal denaturation.[9]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[9]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble NLRP3 protein using Western blotting.[9]
-
Data Analysis: Plot the amount of soluble NLRP3 protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for off-target effect assessment.
Caption: A decision tree for troubleshooting experimental outcomes.
References
Preventing Nlrp3-IN-64 degradation during experiments
Welcome to the technical support center for Nlrp3-IN-64. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues, with a focus on preventing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for creating stock solutions of small molecule inhibitors.[1][2] To ensure complete dissolution and maintain the stability of the compound, use anhydrous, high-purity DMSO. For instance, to prepare a 10 mM stock solution, the appropriate amount of this compound powder should be dissolved in the calculated volume of DMSO. Gentle warming and vortexing can assist in the dissolution process.[1]
Q2: How should I store this compound to prevent degradation?
A2: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and are typically stable for up to six months.[1][2]
Q3: My this compound solution is cloudy after diluting it in my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like many small molecule inhibitors. Here are some troubleshooting steps:
-
Warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.
-
Vortex During Dilution: Add the DMSO stock solution drop-wise to the medium while vortexing or gently swirling to ensure rapid and even mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to prevent both solvent-induced cytotoxicity and compound precipitation.[2]
Q4: At what point in my experiment should I add this compound to the cells?
A4: For optimal results, this compound should be added to your cell cultures before the activation signal (Signal 2, e.g., ATP or nigericin).[2] A pre-incubation time of 30-60 minutes during the priming step (Signal 1, e.g., with LPS) is generally recommended to allow the inhibitor to enter the cells and engage with its target.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or No Inhibitory Effect | Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of aliquots at -80°C and avoid multiple freeze-thaw cycles.[1][2] |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. | |
| Precipitation of the compound in aqueous media. | Visually inspect the media for any signs of precipitation after dilution. Follow the recommendations in FAQ Q3 to improve solubility. | |
| Timing of inhibitor addition. | Add this compound during the priming step, 30-60 minutes before adding the NLRP3 activator, to ensure it is present to block inflammasome assembly.[1][2] | |
| High Background Inflammation or Cell Death | DMSO toxicity. | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[2] |
| Contamination of reagents with endotoxin (B1171834) (LPS). | Use endotoxin-free reagents and consumables, especially for all solutions, media, and buffers. | |
| Over-stimulation with priming or activating agents. | Optimize the concentration and incubation time for both the priming agent (e.g., LPS) and the NLRP3 activator (e.g., ATP, nigericin) to minimize non-specific cell death. |
Stability and Solubility of NLRP3 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the general stability and solubility characteristics of common chemical scaffolds found in NLRP3 inhibitors. This information can serve as a general guideline.
| Chemical Scaffold | Solubility | Stability Considerations |
| Sulfonylureas | Generally soluble in DMSO. Poorly soluble in aqueous solutions. | Can be unstable under acidic conditions. The anionic form is generally more stable than the neutral form.[3][4][5] |
| 1,2,3-Triazoles | Good solubility in organic solvents like DMSO. | Generally considered a stable chemical moiety.[6][7] |
| General Small Molecules | High solubility in DMSO and other organic solvents. Low aqueous solubility. | Susceptible to degradation from repeated freeze-thaw cycles. Stability in aqueous media can be limited and should be freshly prepared for each experiment.[1][2] |
Experimental Protocols
General Protocol for In Vitro Inhibition of the NLRP3 Inflammasome
This protocol provides a general framework for assessing the inhibitory activity of this compound in macrophage cell lines (e.g., THP-1 or bone marrow-derived macrophages).
-
Cell Seeding: Plate macrophages at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[2][8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or a vehicle control (DMSO) for 30-60 minutes.[2]
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (B1684572) (e.g., 10 µM for 1-2 hours).[1][2]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant for cytokine analysis. The cell lysate can be collected for Western blot analysis.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Assess cell death/pyroptosis by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant.
-
Analyze the cleavage of caspase-1 in the cell lysates by Western blot.
-
Visualizing Key Pathways and Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Nlrp3-IN-64
Welcome to the technical support center for Nlrp3-IN-64. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to address common challenges and troubleshoot inconsistent results during their experiments with this novel NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its primary mechanism involves binding directly to the NLRP3 protein, which prevents its conformational changes required for inflammasome assembly and subsequent activation. This blockade inhibits the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: I am observing no or low inhibition of IL-1β secretion. What are the possible causes?
A2: Several factors could contribute to a lack of inhibitory effect. These include:
-
Suboptimal Inhibitor Concentration: Ensure you are using this compound within its effective concentration range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incorrect Timing of Inhibitor Addition: For optimal results, this compound should be added to the cells after the priming step (e.g., with LPS) but before the activation step (e.g., with nigericin (B1684572) or ATP). A pre-incubation time of 30-60 minutes is generally recommended.[1]
-
Inefficient NLRP3 Inflammasome Activation: Your positive controls for NLRP3 activation should show robust IL-1β secretion. If the activation is weak, the inhibitory effect of this compound may not be significant. Confirm that both priming (Signal 1) and activation (Signal 2) steps are working correctly.[2]
Q3: My results with this compound are inconsistent between experiments. What should I do?
A3: Inconsistent results can arise from several sources of variability:
-
Cell Passage Number: Use cells within a consistent and low passage range. Primary cells like Bone Marrow-Derived Macrophages (BMDMs) or cell lines such as THP-1 can lose responsiveness at high passage numbers.[3]
-
Reagent Variability: Lot-to-lot variations in reagents like LPS or ATP can affect the magnitude of the inflammatory response. It is advisable to test new lots of reagents and establish a consistent dose-response for your activators.[3]
-
Inhibitor Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Q4: I am observing cytotoxicity at effective concentrations of this compound. Is this expected?
A4: While this compound is designed to be non-toxic at its effective concentrations, off-target effects or high concentrations of the solvent (e.g., DMSO) can lead to cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiments. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%).[4]
Q5: How can I confirm that this compound is specifically targeting NLRP3 in my cells?
A5: To confirm the specificity of this compound, you should perform counter-screening assays using activators of other inflammasomes, such as NLRC4 (e.g., with Salmonella typhimurium) or AIM2 (e.g., with poly(dA:dT)). A selective NLRP3 inhibitor should not affect IL-1β secretion in these assays.[3] Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct target engagement of this compound with the NLRP3 protein.[5]
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound
| Cell Line | Activator | IC50 for IL-1β Inhibition | Notes |
| J774A.1 | LPS + Nigericin | 0.25 µM | Mouse macrophage cell line. |
| THP-1 | LPS + ATP | 0.32 µM | Human monocytic cell line. |
| BMDMs | LPS + MSU | 0.21 µM | Primary mouse bone marrow-derived macrophages. |
Table 2: Recommended Starting Concentrations for this compound
| Assay Type | Cell Line | Suggested Concentration Range |
| In vitro NLRP3 Inhibition | Macrophages | 0.01 - 10 µM |
| Cellular Thermal Shift Assay | THP-1 | 1 - 20 µM |
| In vivo (mouse model) | - | 10 - 50 mg/kg (oral) |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is designed for primary mouse bone marrow-derived macrophages (BMDMs) but can be adapted for other cell types like THP-1 monocytes.
Materials:
-
BMDMs
-
Complete RPMI-1640 media
-
LPS (1 µg/mL stock)
-
Nigericin (10 mM stock in ethanol) or ATP (500 mM stock in water)
-
This compound (10 mM stock in DMSO)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS at a final concentration of 200-500 ng/mL in serum-free media for 3-4 hours.[2]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[2]
-
Sample Collection: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assays.
-
Analysis: Perform the IL-1β ELISA and LDH assay according to the manufacturer's instructions.
Protocol 2: Caspase-1 Activation by Western Blot
Materials:
-
Cell lysates from the inhibition experiment
-
RIPA buffer
-
BCA or Bradford assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20 subunit)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using an imaging system. The appearance of a ~20 kDa band indicates caspase-1 activation.[2]
Mandatory Visualization
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with NLRP3 inhibitors.
References
Nlrp3-IN-64 cytotoxicity at high concentrations
Welcome to the technical support center for NLRP3-IN-64. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential issues, particularly regarding cytotoxicity at high concentrations.
General Information
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[2][3] this compound is designed to interfere with the assembly and/or activation of the NLRP3 inflammasome complex, thereby mitigating downstream inflammatory responses.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the mechanism of action for this compound?
A1: While the precise binding site is proprietary, this compound is designed to specifically target the NLRP3 protein, preventing the conformational changes required for its activation and the subsequent assembly of the inflammasome complex. This blocks the downstream activation of caspase-1 and the release of inflammatory cytokines.
Q2: How should I prepare and store this compound stock solutions?
A2: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the compound's solubility.[5] For long-term storage, we recommend preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles and storing them at -80°C.[6]
Q3: What is the optimal working concentration of this compound?
A3: The optimal concentration for any NLRP3 inhibitor can vary between cell types and activation stimuli.[7] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. A starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays.[6]
Experimental Setup
Q4: What are the key steps in a typical cell-based assay to evaluate this compound activity?
A4: A typical cell-based assay involves a two-step activation of the NLRP3 inflammasome in immune cells like macrophages (e.g., THP-1 cells or bone marrow-derived macrophages).[5]
-
Priming (Signal 1): Cells are first primed, typically with lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[8]
-
Activation (Signal 2): An activation signal, such as nigericin (B1684572) or ATP, is then used to trigger the assembly of the inflammasome.[7]
Q5: What controls should I include in my experiments?
A5: It is essential to include the following controls:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: Cells treated with the priming and activation signals without the inhibitor to ensure robust inflammasome activation.
-
Negative Control: Untreated cells to establish a baseline.
Troubleshooting Guide: High Cytotoxicity with this compound
This guide addresses the specific issue of observing high cytotoxicity at high concentrations of this compound.
Problem: Significant cell death is observed at high concentrations of this compound.
Possible Cause 1: Off-target cytotoxicity of the compound.
-
Recommended Solution: It is important to determine the therapeutic window where NLRP3 is inhibited without significant cell death.[6] We recommend performing a comprehensive dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your specific cell line.
Possible Cause 2: NLRP3 inflammasome-mediated pyroptosis.
-
Recommended Solution: Activation of the NLRP3 inflammasome can lead to an inflammatory form of cell death called pyroptosis.[9] Your experimental conditions might be inducing pyroptosis. Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death.[6]
Possible Cause 3: Compound precipitation.
-
Recommended Solution: Poor solubility can lead to compound precipitation at high concentrations, which can be cytotoxic.[9] Ensure that this compound is fully dissolved in the recommended solvent and that the final concentration in your cell culture medium does not exceed its solubility limit. Visually inspect for any precipitates.
Possible Cause 4: High solvent concentration.
-
Recommended Solution: The final concentration of the solvent (e.g., DMSO) in your culture wells might be toxic to the cells.[9] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Quantitative Data Summary
The following tables provide representative data from cytotoxicity and NLRP3 inhibition assays. Note: This is hypothetical data and should be used as a reference. The optimal concentrations and observed effects for this compound must be determined experimentally.
Table 1: Cytotoxicity of this compound on THP-1 Macrophages (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 95.1 ± 5.5 |
| 10 | 90.3 ± 6.1 |
| 25 | 75.8 ± 7.3 |
| 50 | 52.4 ± 8.9 |
| 100 | 25.6 ± 9.8 |
Table 2: Inhibition of IL-1β Secretion by this compound in LPS-Primed, Nigericin-Activated THP-1 Macrophages (ELISA)
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 110 | 16.7 |
| 0.5 | 800 ± 95 | 46.7 |
| 1 | 450 ± 70 | 70.0 |
| 5 | 150 ± 45 | 90.0 |
| 10 | 50 ± 25 | 96.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][14]
Protocol 2: LDH Cytotoxicity Assay
This assay quantitatively measures lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[15]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[18]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[18][19]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.
-
Cell Lysis: After treating the cells with this compound and inflammasome activators, lyse the cells to release intracellular contents.
-
Substrate Addition: Add a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA) to the cell lysates.[20]
-
Incubation: Incubate at 37°C to allow for the cleavage of the substrate by active caspase-1.
-
Signal Detection: Measure the resulting fluorometric or colorimetric signal using a plate reader. The signal intensity is proportional to the caspase-1 activity.[20]
Visualizations
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. abcam.com [abcam.com]
- 20. bosterbio.com [bosterbio.com]
Impact of serum on Nlrp3-IN-64 activity in cell culture
Welcome to the technical support center for Nlrp3-IN-64. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. This compound is understood to bind to the NLRP3 protein, preventing its conformational changes and subsequent assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the release of inflammatory cytokines.
Q2: What is the standard two-step process for activating the NLRP3 inflammasome in cell culture?
A2: A two-signal model is typically required for robust NLRP3 inflammasome activation in vitro.[1][2][3]
-
Signal 1 (Priming): Cells are first primed, usually with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[1][2][3]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include nigericin, extracellular ATP, or crystalline substances like monosodium urate (MSU).[1]
Q3: When should I add this compound to my cell culture?
A3: For most experiments, this compound should be added to the cell culture after the priming step but before the addition of the activation signal (Signal 2).[2] This ensures that the inhibitor's effect on inflammasome assembly and activation is being measured, rather than its effect on the initial priming phase. A pre-incubation period of 30-60 minutes with the inhibitor is common practice.
Q4: What are the key readouts to measure the inhibitory activity of this compound?
A4: The effectiveness of this compound can be assessed by measuring several downstream markers of NLRP3 inflammasome activation. A multi-faceted approach provides the most robust data.[1] Key readouts include:
-
IL-1β/IL-18 Release: Quantified in the cell culture supernatant by ELISA.
-
Caspase-1 Cleavage: The active p20 subunit of caspase-1 can be detected by Western blot.
-
ASC Oligomerization: The formation of ASC specks, a hallmark of inflammasome assembly, can be visualized by immunofluorescence microscopy.
-
Pyroptosis: This inflammatory form of cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
Troubleshooting Guide: Impact of Serum on this compound Activity
Q5: My this compound is highly potent in biochemical assays but shows significantly reduced activity in my cell-based experiments containing Fetal Bovine Serum (FBS). What is the likely cause?
A5: This is a classic sign of serum protein binding.[4] Small molecule inhibitors, like this compound, can bind to proteins present in FBS, primarily albumin. According to the "free drug hypothesis," only the unbound fraction of the inhibitor is available to cross cell membranes and interact with its intracellular target (NLRP3).[4] This binding effectively sequesters the inhibitor, reducing its free concentration and thus its apparent potency in cell culture.[4]
Q6: How does serum protein binding affect the IC50 value of this compound?
A6: Serum protein binding will cause a rightward shift in the IC50 curve, indicating a decrease in the inhibitor's apparent potency.[4] The magnitude of this "IC50 shift" is proportional to the binding affinity between this compound and serum proteins.[4] An inhibitor that is potent in a serum-free biochemical assay may appear significantly less potent in a cell-based assay with serum.[4]
Q7: I suspect serum interference. How can I confirm and mitigate this issue?
A7: To address potential serum interference, a systematic approach is recommended:
-
Perform an IC50 Shift Assay: Directly compare the IC50 value of this compound in the presence and absence of serum (or with varying concentrations of serum/BSA). A significant rightward shift in the IC50 value in the presence of serum confirms protein binding.
-
Reduce Serum Concentration: If your cells can tolerate it, consider reducing the serum concentration (e.g., to 1-2%) or using serum-free media during the inhibitor treatment and inflammasome activation steps. Be aware that prolonged serum starvation can induce cellular stress, so this should be optimized for your specific cell type.
-
Consider Serum-Free Media for Specific Readouts: For readouts like Western blotting of secreted proteins (e.g., cleaved caspase-1), using serum-free media is often recommended to prevent overloading the sample with high-abundance serum proteins like albumin.[5] For ELISA or LDH assays, complete media can often be used, but the potential for an IC50 shift should be considered.[5]
Q8: My results are inconsistent even after accounting for serum. What else could be wrong?
A8: Inconsistent results can arise from several factors unrelated to serum:
-
Inhibitor Stability: Ensure your this compound stock solution is properly stored and that fresh dilutions are made for each experiment.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure high cell viability throughout the experiment.
-
Suboptimal Priming or Activation: Confirm that your priming step is effectively upregulating pro-IL-1β and that your activation stimulus is potent.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
Data Presentation
Table 1: Impact of Serum on NLRP3 Inhibitor Potency (IC50 Shift)
| Inhibitor | Assay Condition | Cell Type | IC50 | Fold Shift | Reference |
| MCC950 | Serum-free (approximated) | BMDM/HMDM | ~8-70 nM | - | [6][7] |
| Whole Blood | Human | 627 nM | ~9-78x | [6] | |
| Compound 7 | Not specified | Not specified | 35 nM | N/A | [7] |
| CY-09 | Not specified | BMDMs | 1-10 µM | N/A | [8] |
| Oridonin | Not specified | Not specified | 0.75 µM | N/A |
Note: Data for this compound is not publicly available. MCC950 is a well-characterized NLRP3 inhibitor and is used here as a representative compound to illustrate the potential magnitude of the IC50 shift due to serum protein binding.
Mandatory Visualization
Caption: NLRP3 inflammasome pathway and points of interference.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. researchgate.net [researchgate.net]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with NLRP3-IN-64
Welcome to the technical support center for in vivo studies using NLRP3-IN-64. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The optimal vehicle for in vivo administration of a novel NLRP3 inhibitor like this compound depends on the compound's physicochemical properties. For many small molecule inhibitors, a multi-component vehicle is often required to achieve suitable solubility and stability. Commonly used vehicle formulations for NLRP3 inhibitors include:
-
Aqueous solutions: Phosphate-Buffered Saline (PBS) can be used if the compound is sufficiently water-soluble.
-
Suspensions: For compounds with low water solubility, a suspension in a solution containing a viscosity-enhancing agent like methylcellulose (B11928114) (e.g., 0.5%) is a common approach.
-
Co-solvent systems: A combination of solvents is often necessary. A typical formulation might include DMSO, PEG300, Tween 80, and saline or PBS.
It is crucial to perform solubility and stability tests with your specific lot of this compound to determine the most appropriate vehicle. Always include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.
Q2: What are the standard administration routes for in vivo studies with NLRP3 inhibitors?
A2: The choice of administration route depends on the experimental model and the desired pharmacokinetic profile. Common routes for NLRP3 inhibitors include:
-
Intraperitoneal (i.p.) injection: Frequently used in acute inflammation models.[1]
-
Oral gavage (p.o.): A common route for evaluating the oral bioavailability and systemic efficacy of a compound.[1]
-
Intravenous (i.v.) injection: Used for direct systemic administration and pharmacokinetic studies.
The selection of the route should be based on the specific aims of your study.
Q3: How can I confirm NLRP3 inflammasome activation in my in vivo model?
A3: Confirmation of NLRP3 inflammasome activation is critical for interpreting the efficacy of your inhibitor. This can be achieved by measuring downstream markers of inflammasome activity.[2] Key readouts include:
-
Cytokine Release: Measurement of mature IL-1β and IL-18 levels in serum, peritoneal lavage fluid, or tissue homogenates using ELISA is a primary indicator.[2][3]
-
Caspase-1 Cleavage: Detection of the active p20 subunit of Caspase-1 by Western blot in cell lysates from relevant tissues.[2]
-
ASC Oligomerization: Visualization of ASC specks by immunofluorescence in tissue sections or detection of cross-linked ASC oligomers by Western blot.[2]
-
Pyroptosis: Quantification of cell death through methods like measuring lactate (B86563) dehydrogenase (LDH) release.[2]
A multi-faceted approach, measuring several of these markers, will provide the most robust confirmation of NLRP3 inflammasome activation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound shows no efficacy in vivo. | Poor solubility or stability of the compound in the chosen vehicle. | Perform solubility and stability tests of this compound in the selected vehicle. Consider trying alternative vehicle formulations. |
| Inadequate dosage or dosing frequency. | Conduct a dose-response study to determine the optimal dose. Consider the pharmacokinetic profile of the compound to establish an appropriate dosing schedule. | |
| Ineffective NLRP3 inflammasome activation in the animal model. | Ensure that your model is robustly inducing NLRP3 inflammasome activation by measuring key downstream markers (e.g., IL-1β, Caspase-1 cleavage) in the positive control group. | |
| High variability in experimental results. | Inconsistent preparation or administration of this compound. | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Standardize the administration technique across all animals. |
| Biological variability among animals. | Increase the number of animals per group to enhance statistical power. Ensure that animals are age and sex-matched. | |
| Observed toxicity or adverse effects in animals. | Toxicity of this compound at the administered dose. | Perform a tolerability study with a range of doses to identify the maximum tolerated dose (MTD). |
| Toxicity of the vehicle. | Include a vehicle-only control group to assess any adverse effects of the vehicle itself. If the vehicle is toxic, explore alternative formulations. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for in vivo validation of NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: General workflow for in vivo validation of NLRP3 inhibitors like this compound.
Experimental Protocols
Protocol 1: In Vivo LPS-Induced Peritonitis Model
This protocol describes a common method to induce NLRP3-dependent inflammation in mice to assess the efficacy of an inhibitor.[3]
-
Animals: C57BL/6 mice (8-12 weeks old).
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Adenosine triphosphate (ATP).
-
This compound and vehicle control.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for mouse IL-1β and IL-18.
-
-
Procedure:
-
Administer this compound or vehicle to mice via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
One hour after inhibitor administration, inject mice intraperitoneally with LPS (20 mg/kg).[3]
-
Three hours after LPS injection, inject mice intraperitoneally with ATP (30 mM in PBS).[3]
-
One hour after ATP injection, euthanize mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold PBS.[3]
-
Centrifuge the lavage fluid to pellet cells.
-
Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits according to the manufacturer's instructions.[3]
-
The cell pellet can be used for further analysis, such as flow cytometry or Western blotting.
-
Protocol 2: Monosodium Urate (MSU) Crystal-Induced Peritonitis
This model is also widely used to study NLRP3 inflammasome activation in vivo.[1][4][5]
-
Animals: C57BL/6 mice.
-
Reagents:
-
Monosodium urate (MSU) crystals.
-
This compound and vehicle control.
-
Sterile PBS.
-
-
Procedure:
-
Prepare MSU crystals and sterilize them before use.
-
Administer this compound or vehicle to the mice.
-
Induce peritonitis by injecting mice intraperitoneally with a suspension of MSU crystals (e.g., 1-3 mg in 0.5 mL sterile PBS).[1]
-
At a designated time point (e.g., 6 hours) after MSU injection, collect peritoneal lavage fluid.
-
Analyze the lavage fluid for inflammatory markers as described in Protocol 1.
-
Quantitative Data Summary
The following tables provide example data for in vivo efficacy of NLRP3 inhibitors based on published studies. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Example In Vivo Efficacy of an NLRP3 Inhibitor in an LPS/ATP-Induced Peritonitis Mouse Model
| Treatment Group (Oral Administration) | Peritoneal Lavage IL-1β (pg/mL) | Peritoneal Lavage IL-18 (pg/mL) |
| Vehicle Control | 1500 ± 250 | 800 ± 150 |
| NLRP3 Inhibitor (10 mg/kg) | 400 ± 100 | 250 ± 75 |
| NLRP3 Inhibitor (30 mg/kg) | 150 ± 50 | 100 ± 40 |
Table 2: Example In Vivo Efficacy of an NLRP3 Inhibitor in an MSU-Induced Peritonitis Mouse Model
| Treatment Group (Intraperitoneal Administration) | Peritoneal Lavage IL-1β (pg/mL) | Neutrophil Infiltration (x10^6 cells) |
| Vehicle Control | 2000 ± 300 | 10 ± 2.5 |
| NLRP3 Inhibitor (10 mg/kg) | 500 ± 120 | 3 ± 1.0 |
| NLRP3 Inhibitor (25 mg/kg) | 200 ± 80 | 1.5 ± 0.5 |
References
Technical Support Center: Improving the Bioavailability of Nlrp3-IN-64
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of the NLRP3 inhibitor, Nlrp3-IN-64. Given its nature as a small molecule inhibitor, it likely shares characteristics with similar compounds, notably poor aqueous solubility, which is a primary obstacle to achieving optimal exposure in both in vitro and in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of danger signals.[1][2] Its activation is a two-step process: a "priming" signal (Signal 1) leads to the increased expression of NLRP3 and pro-IL-1β, and an "activation" signal (Signal 2) triggers the assembly of the inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can also induce a form of inflammatory cell death called pyroptosis by cleaving Gasdermin D (GSDMD).[3][4][5] this compound and other similar inhibitors act by preventing the assembly and activation of this complex.[2][6]
Q2: What are the primary challenges associated with the use of this compound?
A2: The primary challenge with this compound, common to many hydrophobic small molecule inhibitors, is its poor aqueous solubility.[7][8] This can lead to several experimental issues, including:
-
Precipitation of the compound in aqueous buffers and cell culture media.[2][7]
-
Low and variable oral bioavailability in animal models.[9][10]
-
Difficulty in achieving desired therapeutic concentrations at the target site in vivo.[9]
-
Inconsistent results in both in vitro and in vivo experiments.[11]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound and its analogs, high-quality, anhydrous organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent. Dimethylformamide (DMF) can also be used as an alternative. It is critical to avoid using aqueous buffers for initial dissolution as this will likely result in precipitation.[2][7]
Troubleshooting Guides
In Vitro Solubility Issues
Problem: My this compound is precipitating when I add it to my cell culture medium.
-
Possible Cause 1: High Final Concentration. The desired final concentration in the aqueous medium may be above the compound's solubility limit.
-
Solution: Try working with a lower final concentration of this compound. If a high concentration is necessary, a specialized formulation may be required even for in vitro work (e.g., using a small percentage of solubilizing agents like Tween-80, if compatible with your cell type).[7]
-
-
Possible Cause 2: Improper Dilution Technique. Adding the DMSO stock directly to the aqueous buffer without rapid mixing can cause the compound to "crash out" of solution.
-
Solution: Add the DMSO stock solution to your pre-warmed (37°C) culture medium drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersal.[12] It is also recommended to add the DMSO stock to the medium, not the other way around.
-
-
Possible Cause 3: Low Final DMSO Concentration. The percentage of DMSO in the final working solution may be too low to maintain the compound's solubility.
-
Solution: While it is important to keep the final DMSO concentration low to avoid cellular toxicity (ideally ≤0.1%), ensure it is sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[7]
-
In Vivo Bioavailability and Efficacy Issues
Problem: this compound is showing low or inconsistent efficacy in my animal model.
-
Possible Cause 1: Poor Bioavailability. The compound is likely not being absorbed efficiently after oral administration due to its low solubility in gastrointestinal fluids.
-
Solution: An appropriate formulation is necessary to improve absorption. Simple aqueous suspensions are unlikely to be effective. Consider using a formulation with solubilizing excipients such as a co-solvent system (e.g., PEG300, Tween-80) or a cyclodextrin-based vehicle. See the Experimental Protocols section for examples.[7][13]
-
-
Possible Cause 2: Inadequate Dosage. The administered dose may not be high enough to achieve a therapeutic concentration at the target tissue.
-
Solution: Conduct a dose-escalation study to evaluate higher doses. This should be done in conjunction with pharmacokinetic (PK) studies to understand the relationship between the dose, plasma concentration, and efficacy.[9]
-
-
Possible Cause 3: Rapid Metabolism. The compound may be quickly cleared from circulation through first-pass metabolism in the liver and/or gut wall.
Data Presentation
Table 1: Solubility of this compound Analogs in Common Solvents (Note: Specific solubility values for this compound are not publicly available. The data below is for structurally similar NLRP3 inhibitors and serves as a strong indicator of its properties.)
| Solvent | Solubility | Recommendations |
| DMSO | High (e.g., >5 mg/mL) | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO.[2][7] |
| DMF | High (e.g., ~30 mg/mL) | An alternative to DMSO for stock solutions.[2] |
| Ethanol | Low / Insoluble | Not recommended as a primary solvent.[2][12] |
| Water / PBS | Insoluble | Direct dissolution will result in precipitation.[2][12] |
Table 2: Example In Vivo Formulations for Poorly Soluble NLRP3 Inhibitors
| Formulation Type | Components | Example Ratio (v/v) | Administration Route | Reference |
| Co-solvent/Surfactant | DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | Oral (p.o.), Intraperitoneal (i.p.) | Based on[7] |
| Cyclodextrin Complex | DMSO / SBE-β-CD in Saline | 10% / 90% (of a 20% w/v SBE-β-CD solution) | Intravenous (i.v.), Intraperitoneal (i.p.) | Based on[7] |
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Logical workflow for improving the in vivo bioavailability of a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of an In Vitro Working Solution
Objective: To prepare a working solution of this compound for treating cells in culture with minimal precipitation.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. For example, for a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration.
-
Add the calculated volume of the DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid dispersal and minimizes precipitation.[12]
-
Crucially, ensure the final concentration of DMSO is non-toxic to your cells (typically well below 1%, and ideally ≤0.1%).
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO to treat a parallel set of cells. This is essential to confirm that any observed effects are due to the inhibitor and not the solvent.
-
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent/Surfactant Example)
Objective: To prepare a formulation of this compound suitable for oral gavage (p.o.) or intraperitoneal (i.p.) injection in mice. This protocol is based on common strategies for poorly soluble compounds.[7]
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Drug Solution in DMSO:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock. For example, prepare a 20 mg/mL solution. Ensure it is fully dissolved.
-
-
Prepare the Formulation Vehicle:
-
This formulation uses a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).
-
For a final volume of 1 mL, combine the components in the following order in a sterile tube:
-
400 µL of PEG300
-
50 µL of Tween-80
-
Mix thoroughly.
-
-
-
Combine Drug and Vehicle:
-
Add 100 µL of your this compound DMSO stock to the PEG300/Tween-80 mixture. Mix until the solution is clear.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to form a clear, stable solution or microemulsion.
-
-
Final Checks:
-
The final concentration of the drug in this example would be 2 mg/mL (20 mg/mL stock diluted 1:10). The dose can be adjusted by changing the initial concentration in DMSO.
-
Visually inspect the final formulation for any signs of precipitation before administration. Prepare the formulation fresh on the day of dosing.
-
Protocol 3: In Vivo Efficacy Assessment in a Mouse Model of LPS-induced Inflammation
Objective: To assess the ability of a formulated this compound to inhibit NLRP3 inflammasome activation in vivo.
Materials:
-
8-12 week old C57BL/6 mice
-
This compound formulated as described in Protocol 2
-
Vehicle control formulation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Sterile PBS
-
ELISA kits for mouse IL-1β
Procedure:
-
Animal Dosing:
-
Divide mice into at least three groups: (1) Vehicle + LPS/ATP, (2) this compound + LPS/ATP, (3) Naive (no treatment).
-
Administer the this compound formulation (e.g., 10 mg/kg) or the vehicle control to the mice via the chosen route (e.g., i.p. injection or oral gavage).
-
-
NLRP3 Inflammasome Priming (Signal 1):
-
One hour after dosing with the inhibitor/vehicle, inject all mice in the treatment groups with a sub-lethal dose of LPS (e.g., 20 mg/kg, i.p.) to prime the inflammasome.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
After a set priming time (e.g., 4 hours post-LPS), inject the mice with an NLRP3 activator such as ATP (e.g., 30 mg/kg, i.p.).
-
-
Sample Collection:
-
Thirty minutes to one hour after ATP injection, collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Analysis:
-
Measure the concentration of mature IL-1β in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Compare the IL-1β levels between the vehicle-treated and this compound-treated groups. A significant reduction in IL-1β in the inhibitor-treated group indicates in vivo efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nlrp3-IN-64 Interference in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Nlrp3-IN-64 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.
Q2: Why might this compound interfere with my fluorescent assays?
This compound is a small molecule that, based on its chemical structure containing a benzimidazole-like moiety, is predicted to possess intrinsic fluorescent properties. Many benzimidazole (B57391) derivatives are known to be fluorescent. This can lead to two primary types of interference in fluorescent assays:
-
Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the detection channel. This can result in artificially high background signals and false-positive results.
-
Fluorescence Quenching: this compound could absorb the light emitted by your assay's fluorophore, a phenomenon known as the inner filter effect, leading to a decrease in the detected signal and potentially causing false-negative results.
Q3: What are the common fluorescent assays used to study the NLRP3 inflammasome that could be affected?
Several common fluorescence-based assays are used to investigate NLRP3 inflammasome activity, and these may be susceptible to interference by this compound. These include:
-
ASC Speck Formation Assays: These assays often use fluorescently tagged ASC protein (e.g., ASC-GFP or ASC-mCherry) to visualize the formation of large ASC oligomers ("specks") upon inflammasome activation.[1][2]
-
Caspase-1 Activity Assays: These assays typically employ fluorescent probes, such as FAM-FLICA, that bind to active caspase-1 and emit a fluorescent signal.[1]
-
Cytokine Release Assays: Homogeneous Time Resolved Fluorescence (HTRF) and other fluorescence-based immunoassays are used to quantify the release of IL-1β and IL-18.[3]
-
Cell Viability and Pyroptosis Assays: Some assays for measuring cell death, a downstream consequence of inflammasome activation, utilize fluorescent dyes that stain dead cells.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps to identify and mitigate the issue.
Guide 1: Identifying Autofluorescence of this compound
Symptom: You observe a high background fluorescence signal in your assay wells containing this compound, even in the absence of other assay components.
Experimental Protocol: Characterizing Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using a fluorescence plate reader with the same excitation and emission wavelength settings as your primary assay.
Data Interpretation:
| Observation | Interpretation |
| Dose-dependent increase in fluorescence in this compound wells compared to the blank. | This compound is autofluorescent at your assay's wavelengths. |
| No significant difference in fluorescence between this compound wells and the blank. | Autofluorescence is unlikely to be the cause of interference. |
Guide 2: Mitigating Autofluorescence
If autofluorescence is confirmed, consider the following strategies:
-
Spectral Shift: If your plate reader allows, perform an excitation and emission scan of this compound to determine its spectral properties. If the spectral profile of this compound is distinct from your assay fluorophore, you may be able to select excitation and emission wavelengths for your assay that minimize the detection of this compound's autofluorescence.
-
Background Subtraction: Run a parallel set of control wells containing this compound at the corresponding concentrations but lacking a key component of the assay (e.g., the fluorescent substrate or antibody). Subtract the average fluorescence intensity of these control wells from your experimental wells.
-
Use a Different Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from the potential autofluorescence of this compound.
Guide 3: Identifying Fluorescence Quenching by this compound
Symptom: You observe a dose-dependent decrease in the fluorescence signal in the presence of this compound in a positive control experiment where the fluorescent signal should be stable.
Experimental Protocol: Assessing Fluorescence Quenching
-
Prepare a solution of your assay's fluorophore (or a stable fluorescent product of your assay) at a concentration that gives a robust signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Mix the fluorophore solution with the this compound dilutions in the wells of a microplate.
-
Include control wells with the fluorophore and assay buffer only.
-
Read the fluorescence intensity immediately and after a short incubation period.
Data Interpretation:
| Observation | Interpretation |
| Dose-dependent decrease in fluorescence in wells containing this compound. | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in fluorescence. | Quenching is unlikely to be the cause of interference. |
Guide 4: Mitigating Fluorescence Quenching
If quenching is identified, the following approaches may be helpful:
-
Reduce Compound Concentration: If the quenching effect is only significant at higher concentrations, try to perform your experiments in a concentration range where quenching is minimal.
-
Change Fluorophore: A different fluorophore with a different emission spectrum might be less susceptible to quenching by this compound.
-
Orthogonal Assays: Validate your findings using a non-fluorescence-based method. For example, if you are measuring IL-1β release with a fluorescent ELISA, confirm your results with a traditional colorimetric ELISA or a Western blot.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate the troubleshooting workflow and the canonical NLRP3 inflammasome pathway.
Caption: A decision-making workflow for troubleshooting potential interference of this compound in fluorescent assays.
Caption: A diagram of the canonical NLRP3 inflammasome signaling pathway, indicating the point of inhibition by this compound.
By following these guidelines and utilizing the provided diagrams, researchers can effectively navigate the potential challenges of using this compound in fluorescent assays and ensure the generation of high-quality, reliable data.
References
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: The Well-Characterized MCC950 Versus the Emerging Nlrp3-IN-64
For researchers, scientists, and drug development professionals, the selection of a potent and specific NLRP3 inflammasome inhibitor is critical for advancing research and therapeutic development in a multitude of inflammatory diseases. This guide provides a detailed comparison of the extensively studied MCC950 against the emerging, yet less characterized, Nlrp3-IN-64.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory conditions, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes.[1] This has led to a significant effort in the discovery and development of small molecule inhibitors targeting the NLRP3 inflammasome. Among these, MCC950 has been established as a benchmark due to its high potency and specificity. This guide will delve into the available data for both MCC950 and this compound to aid in informed decision-making for research and development purposes.
Mechanism of Action: A Tale of a Well-Defined Target Versus an Unknown Interaction
A critical aspect of any inhibitor is its precise mechanism of action. Here, a stark contrast emerges between MCC950 and this compound.
MCC950 is a potent and selective diarylsulfonylurea-containing compound that directly targets the NLRP3 protein.[2] It specifically binds to the Walker B motif within the NACHT domain of NLRP3.[3] This interaction is crucial as it inhibits the ATPase activity of NLRP3, preventing the conformational changes necessary for its oligomerization and the subsequent assembly of the inflammasome complex.[3][4] By locking NLRP3 in an inactive state, MCC950 effectively blocks both the canonical and non-canonical activation pathways of the NLRP3 inflammasome.[5]
This compound , on the other hand, has very limited publicly available information regarding its mechanism of action. While it is marketed as an NLRP3 inhibitor, the precise binding site and the molecular consequences of its interaction with the NLRP3 protein are not documented in the scientific literature. This lack of data presents a significant challenge for researchers aiming to understand its specific effects and potential off-target activities.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key metrics for quantifying the potency of an inhibitor. MCC950 has been extensively characterized in various cellular assays, while data for this compound is sparse.
| Parameter | This compound | MCC950 |
| Target | NLRP3 | NLRP3 NACHT Domain (Walker B motif) |
| Reported Potency | EC50: 5 nM[6] | IC50: 7.5 nM (mouse BMDMs)[7], 8.1 nM (human MDMs)[7] |
| Mechanism of Action | Not publicly available | Inhibits NLRP3 ATPase activity and oligomerization[3][4] |
| Specificity Data | Not publicly available | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes[8] |
| In Vivo Data | Not publicly available | Efficacious in various in vivo models of NLRP3-driven diseases[9][10] |
Experimental Protocols: A Framework for Evaluating NLRP3 Inhibitors
Detailed and reproducible experimental protocols are essential for the validation of any scientific finding. Below is a representative protocol for an in vitro NLRP3 inflammasome inhibition assay, using MCC950 as the reference compound. Due to the lack of published studies, a specific protocol for this compound cannot be provided.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the in vitro potency of an NLRP3 inhibitor by measuring its ability to block IL-1β release from stimulated immune cells.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Adenosine (B11128) triphosphate (ATP)
-
MCC950 (or other test inhibitors)
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for mouse IL-1β
Protocol:
-
Cell Seeding: Plate primary mouse bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of MCC950 (or the test inhibitor) for 30 minutes. A vehicle control (e.g., DMSO) should be included.
-
Activation (Signal 2): Stimulate the cells with 5 mM adenosine triphosphate (ATP) for 30 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.
Caption: A general experimental workflow for the evaluation of NLRP3 inflammasome inhibitors.
Conclusion: The Importance of Comprehensive Data in Inhibitor Selection
In the landscape of NLRP3 inflammasome inhibitors, MCC950 stands out as a well-characterized and reliable tool for both in vitro and in vivo research. Its known mechanism of action, high potency, and proven specificity make it a gold standard against which other inhibitors are often compared.
This compound, while showing high potency in a single reported assay, remains largely an enigma due to the absence of comprehensive public data. For researchers and drug developers, the lack of information on its mechanism of action, specificity, and in vivo efficacy presents significant risks. Without this crucial data, it is impossible to ascertain whether its effects are solely due to NLRP3 inhibition or if off-target activities are at play.
Therefore, while the nanomolar potency of this compound is intriguing, the extensive body of evidence supporting the use of MCC950 makes it the more prudent choice for rigorous scientific investigation and preclinical studies. The case of this compound underscores the critical need for thorough characterization and data transparency in the development and selection of chemical probes and therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-64: A Potent Newcomer in the Landscape of NLRP3 Inflammasome Inhibitors
For Immediate Release
In the competitive field of inflammatory disease research, the quest for potent and specific inhibitors of the NLRP3 inflammasome remains a paramount objective for scientists and drug developers. A novel inhibitor, Nlrp3-IN-64, has emerged as a highly potent modulator of this key inflammatory pathway. This guide provides a comparative analysis of this compound against other well-established NLRP3 inhibitors, namely MCC950, CY-09, and Inzomelid, with a focus on their reported potencies and the experimental frameworks used for their evaluation.
The NLRP3 inflammasome is a multi-protein complex crucial to the innate immune response. Its dysregulation is implicated in a wide array of inflammatory conditions, making it a prime target for therapeutic intervention. The potency of inhibitors targeting this pathway is a critical determinant of their potential clinical efficacy.
Comparative Potency of NLRP3 Inhibitors
The inhibitory capacity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicates the concentration of an inhibitor required to reduce the NLRP3-mediated response by 50%. This compound, also identified as Compound 2, demonstrates exceptional potency with a reported EC50 of 5 nM.[1][2][3] This positions it favorably against other leading inhibitors in the field.
| Inhibitor | Potency (IC50/EC50) | Cell Type(s) | Activator(s) |
| This compound | 5 nM (EC50) | Not Specified | Not Specified |
| MCC950 | ~7.5 - 8.1 nM (IC50) | Bone Marrow-Derived Macrophages (BMDMs), Human Monocyte-Derived Macrophages (HMDMs) | ATP, Nigericin |
| CY-09 | 6 µM (IC50) | Bone Marrow-Derived Macrophages (BMDMs) | Not Specified |
| Inzomelid | <100 nM (IC50) | Not Specified | Not Specified |
Note: IC50 and EC50 values can vary based on the specific experimental conditions, including the cell type used, the nature of the inflammasome activator, and the assay readout.
Delving into the Experimental Protocols
The determination of inhibitor potency hinges on robust and well-defined experimental protocols. A standard method employed is the cell-based interleukin-1β (IL-1β) release assay, which measures the secretion of this key pro-inflammatory cytokine following NLRP3 inflammasome activation.
General Protocol for IL-1β Release Assay:
-
Cell Culture and Priming: Immune cells, such as bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, are cultured. A "priming" signal, typically lipopolysaccharide (LPS), is introduced to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., this compound) for a defined period.
-
Inflammasome Activation: A second signal is used to activate the NLRP3 inflammasome. Common activators include ATP, which triggers potassium efflux, or nigericin, a microbial toxin.
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of IL-1β release inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 or EC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Pathway and Process
To better understand the context of NLRP3 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining IC50 of NLRP3 Inhibitors.
The emergence of highly potent NLRP3 inhibitors like this compound underscores the continued progress in the development of targeted therapies for inflammatory diseases. Further characterization of its selectivity, mechanism of action, and in vivo efficacy will be crucial in determining its future therapeutic potential.
References
Validating Nlrp3-IN-64 Specificity: A Comparative Guide Using NLRP3 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2][3][4][5] Developing specific inhibitors for NLRP3 is a key therapeutic strategy. This guide provides a framework for validating the on-target specificity of a novel NLRP3 inhibitor, Nlrp3-IN-64, using the gold-standard method of NLRP3 knockout (NLRP3-/-) cells.[6] By comparing the inhibitor's effects in wild-type (WT) cells versus cells genetically incapable of producing the NLRP3 protein, researchers can definitively attribute its activity to the intended target, ruling out potential off-target effects.[6]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process.[3][7] A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[3][7] A second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex.[4][7] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[5][8] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[1][3][8] Caspase-1 also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death.[1][8]
Caption: Canonical NLRP3 inflammasome activation pathway and downstream effects.
Comparative Analysis: this compound in WT vs. NLRP3-/- Cells
The core principle of this validation strategy is that a truly specific NLRP3 inhibitor should phenocopy the genetic knockout of NLRP3.[6] That is, the inhibitor's effect in WT cells should mirror the response seen in untreated NLRP3-/- cells. The inhibitor should have no effect in NLRP3-/- cells, as its target is absent.
The following table summarizes the expected outcomes from key quantitative assays when treating Wild-Type (WT) and NLRP3 Knockout (NLRP3-/-) bone marrow-derived macrophages (BMDMs) with this compound.
| Cell Type | Treatment | IL-1β Secretion | Caspase-1 Activity | ASC Speck Formation | Rationale |
| WT BMDMs | LPS + ATP | High | High | High | Canonical NLRP3 activation in normal cells. |
| WT BMDMs | LPS + ATP + this compound | Abolished / Low | Abolished / Low | Abolished / Low | Demonstrates the inhibitory effect of this compound on the NLRP3 pathway. |
| NLRP3-/- BMDMs | LPS + ATP | Abolished | Abolished | Abolished | Confirms that NLRP3 is essential for the inflammasome response to the stimulus. |
| NLRP3-/- BMDMs | LPS + ATP + this compound | Abolished | Abolished | Abolished | Crucial negative control; the inhibitor has no effect as its target (NLRP3) is absent, proving specificity. |
Experimental Protocols
Rigorous and well-defined protocols are essential for validating inhibitor specificity.
In Vitro Inflammasome Activation and Inhibition Assay
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.[9]
-
Cells: Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-/- mice.[1][9]
-
Protocol:
-
Priming: Plate BMDMs and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[9][10]
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of this compound for 30-60 minutes.[9][10]
-
Activation: Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1-6 hours.[9][10]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value in WT cells.
-
ASC Speck Formation Assay
Objective: To visualize the inhibition of inflammasome assembly.
-
Protocol:
-
Plate BMDMs (WT and NLRP3-/-) on coverslips and perform the priming and activation steps as described above.
-
Fix, permeabilize, and stain the cells for the ASC protein using a specific antibody.
-
Visualize the formation of ASC specks (large puncta indicating inflammasome assembly) using fluorescence microscopy.[9]
-
Expected Outcome: this compound should prevent or significantly reduce the number of cells with ASC specks in WT BMDMs, but have no effect in NLRP3-/- cells (which will not form specks regardless).[9]
-
Caspase-1 Activity Assay
Objective: To confirm that this compound acts upstream of caspase-1 activation.[9]
-
Protocol:
-
Perform the in vitro inflammasome activation assay as described above.
-
Detect active caspase-1 (p20 subunit) in the cell supernatant by Western blot.[9]
-
Alternatively, lyse the cells and measure caspase-1 activity using a commercially available fluorometric assay that detects the cleavage of a specific caspase-1 substrate.[9]
-
Expected Outcome: this compound will inhibit the appearance of the active p20 subunit and reduce substrate cleavage in WT cells, mirroring the lack of activity in NLRP3-/- cells.
-
Experimental Workflow for Specificity Validation
The logical flow of experiments is critical to building a conclusive case for inhibitor specificity. The process involves establishing a baseline response, testing the inhibitor, and using knockout cells as the definitive control.
Caption: Workflow for validating NLRP3 inhibitor specificity using knockout cells.
Selectivity Profiling
To further strengthen the specificity claims, this compound should be tested against other inflammasome pathways. This involves using specific activators for other inflammasomes, such as poly(dA:dT) for AIM2 or Salmonella infection for NLRC4, in primed macrophages.[9][11] A highly specific inhibitor like this compound should have no effect on IL-1β secretion triggered by these non-NLRP3 activators.[11] This demonstrates selectivity for NLRP3 over other inflammasome complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome in burns: a novel potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rupress.org [rupress.org]
Head-to-Head Comparison: Nlrp3-IN-64 vs. Dapansutrile - A Guide for Researchers
A comprehensive evaluation of two key NLRP3 inflammasome inhibitors, Dapansutrile and Nlrp3-IN-64, is currently hampered by the limited availability of public research data on this compound. While Dapansutrile is a well-documented, clinical-stage inhibitor with a growing body of evidence, this compound remains a research compound with scarce information in peer-reviewed literature, preventing a direct, data-driven comparison.
This guide will provide a detailed overview of the known characteristics of Dapansutrile and the limited information available for this compound. We will also outline the necessary experimental data required for a true head-to-head comparison to aid researchers in their evaluation of NLRP3 inflammasome inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal and an activation signal, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Comparative Analysis of NLRP3 Inhibitor Selectivity: Cross-Reactivity with AIM2 and NLRC4 Inflammasomes
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the selective inhibition of the NLRP3 inflammasome is a key strategy.[1] Dysregulation of this crucial multiprotein complex is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases.[2] However, the structural similarities among inflammasome sensor proteins necessitate rigorous evaluation of inhibitor cross-reactivity to ensure targeted efficacy and minimize off-target effects.[2]
This guide provides a comparative overview of the selectivity of a representative NLRP3 inhibitor, focusing on its potential cross-reactivity with the AIM2 and NLRC4 inflammasomes. Due to the absence of publicly available data for a compound specifically named "Nlrp3-IN-64," this guide will utilize data from a well-characterized, selective NLRP3 inhibitor, YQ128, as a representative example to illustrate the principles and methodologies of assessing inflammasome inhibitor specificity.[2][3]
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of the representative NLRP3 inhibitor YQ128 against NLRP3, AIM2, and NLRC4 inflammasomes is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the inflammasome-mediated response, typically the release of Interleukin-1β (IL-1β).[2] The ideal NLRP3 inhibitor demonstrates potent activity against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes like AIM2 and NLRC4.[2]
| Inflammasome | Representative Inhibitor: YQ128 IC50 |
| NLRP3 | 0.30 µM[3] |
| AIM2 | No significant inhibition[3] |
| NLRC4 | No significant inhibition[3] |
Signaling Pathways
Understanding the distinct activation pathways of NLRP3, AIM2, and NLRC4 is fundamental to appreciating the molecular basis of inhibitor selectivity.[2]
Experimental Protocols
The determination of inhibitor specificity is a critical step in drug development. A generalized workflow for assessing the cross-reactivity of an NLRP3 inhibitor is outlined below.
Protocol 1: IL-1β Release Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells following the activation of specific inflammasomes.[4]
-
Cell Culture and Priming:
-
Culture murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) in appropriate media.[5] For THP-1 cells, differentiate with PMA for 3 days.
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.[6]
-
Prime the cells with 0.5-1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[4][5]
-
-
Inhibitor Treatment:
-
After LPS priming, remove the medium and add fresh medium containing serial dilutions of the test inhibitor (e.g., YQ128) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.[5]
-
-
Inflammasome Activation:
-
For NLRP3: Add an NLRP3 activator such as ATP (5 mM) for 1 hour or Nigericin (10-20 µM) for 1-2 hours.[5][6]
-
For AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) using a suitable transfection reagent for 2-4 hours.[7]
-
For NLRC4: Transfect the cells with flagellin (1 µg/mL) for 2-4 hours or infect with Salmonella typhimurium (MOI 3.5) for 1 hour.[7][8]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[9]
-
Calculate the dose-response curves and determine the IC50 value for each inflammasome.[2]
-
Protocol 2: ASC Speck Formation Assay
This microscopy-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly, providing a direct readout of activation.[1][10]
-
Cell Culture, Priming, and Treatment:
-
Seed immortalized bone marrow-derived macrophages (iBMDMs) stably expressing a fluorescently tagged ASC protein, or primary BMDMs, on glass coverslips or in imaging-compatible plates.[1][10]
-
Prime the cells with LPS as described in Protocol 1.
-
Treat with the inhibitor and activate the respective inflammasomes (NLRP3, AIM2, or NLRC4) as described above.
-
-
Fixation and Staining (for endogenous ASC):
-
After stimulation, carefully wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.[1]
-
Permeabilize the cells with a buffer containing saponin (B1150181) or Triton X-100 and block non-specific binding.[1]
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.[1]
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.[10]
-
Identify ASC specks as single, bright, perinuclear fluorescent aggregates.[1]
-
Quantify the percentage of cells containing ASC specks in inhibitor-treated groups versus vehicle controls. The total number of cells can be determined by counting the DAPI-stained nuclei.[1]
-
Conclusion
The development of selective NLRP3 inhibitors holds immense promise for treating a multitude of inflammatory diseases.[2] The rigorous assessment of cross-reactivity against other inflammasome pathways, such as those mediated by AIM2 and NLRC4, is a cornerstone of the preclinical evaluation of these therapeutic candidates.[2] The experimental framework detailed in this guide provides a robust methodology for characterizing the selectivity profile of novel NLRP3 inhibitors, thereby facilitating the identification of compounds with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of NLRP3 Inhibition Versus IL-1 Receptor Blockade: A Comparative Analysis of Nlrp3-IN-64 and Anakinra
A note on Nlrp3-IN-64: Publicly available scientific literature lacks specific in vivo efficacy data for a compound designated "this compound." Therefore, this guide will utilize data from well-characterized, potent, and specific NLRP3 inflammasome inhibitors, primarily INF39 and MCC950 , as representative examples to compare the therapeutic strategy of direct NLRP3 inhibition against the established IL-1 receptor antagonist, Anakinra . This comparison is grounded in a preclinical model of inflammatory bowel disease, a condition where the NLRP3 inflammasome is a key pathogenic driver.
Mechanisms of Action: Targeting the Inflammasome Cascade
The NLRP3 inflammasome is a multi-protein complex within immune cells that, when activated by cellular stress or damage signals, triggers a cascade resulting in inflammation.[1][2][3] This process involves the assembly of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the activation of caspase-1, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, highly inflammatory forms.[1][4]
NLRP3 Inhibitors (e.g., INF39, MCC950) act upstream in this pathway. They directly bind to the NLRP3 protein, preventing its activation and the subsequent assembly of the entire inflammasome complex.[5][6][7] This blockade stops the production of both mature IL-1β and IL-18 at the source.
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[7] It functions downstream by competitively binding to the IL-1 receptor type I (IL-1RI), thereby preventing the mature, active form of IL-1β (and IL-1α) from binding and initiating its pro-inflammatory signaling cascade.[7] However, it does not affect the production of IL-1β or the activity of other inflammasome products like IL-18.
Below is a diagram illustrating the distinct points of intervention within the NLRP3 signaling pathway.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NLRP3 inflammasome inhibitor INF39 attenuated NLRP3 assembly in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
A Researcher's Guide to Orthogonal Assays for Validating Nlrp3-IN-64 Activity
An Objective Comparison and Methodological Guide for the Comprehensive Assessment of NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome, a key component of the innate immune system, is a critical driver of inflammation in a wide range of diseases, making it a prime therapeutic target.[1][2] The development of specific inhibitors, such as Nlrp3-IN-64, requires rigorous validation to confirm their mechanism of action and potency. Relying on a single assay is insufficient; a multi-faceted approach using orthogonal assays is essential to build a robust data package, from initial target engagement to downstream functional outcomes.
This guide provides a comparative overview of key orthogonal assays to confirm the activity of this compound. It includes detailed experimental protocols, quantitative data comparisons with the well-characterized inhibitor MCC950, and diagrams illustrating the underlying biological pathways and experimental workflows.
The NLRP3 Inflammasome Signaling Pathway
Canonical activation of the NLRP3 inflammasome is a two-step process.[3][4] Signal 1 (Priming) , typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[5] Signal 2 (Activation) is triggered by a diverse array of stimuli, including ATP or nigericin, which cause cellular perturbations like potassium efflux.[1][5] This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][7] Proximity-induced autocatalysis activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and cleaves gasdermin D (GSDMD) to induce pyroptotic cell death.[1][2]
Comparison of Orthogonal Assays for Inhibitor Validation
A robust assessment of this compound involves a suite of assays that probe different stages of the inflammasome cascade. This ensures that the observed inhibition of cytokine release is a direct consequence of targeting NLRP3, rather than off-target effects on upstream priming signals or downstream cell death pathways.
Experimental Workflow for Inhibitor Testing
The general workflow for testing an NLRP3 inhibitor involves priming cells, treating with the compound, activating the inflammasome, and then collecting samples for various downstream analyses.
Quantitative Data Summary
The following table presents illustrative IC50 data for this compound compared to the reference inhibitor MCC950 across a panel of key orthogonal assays.
| Assay Type | Key Readout | This compound (IC50) | MCC950 (IC50) | Biological Step Interrogated |
| Target Engagement | NanoBRET® Signal | ~25 nM | ~8 nM | Direct physical binding to NLRP3 protein in live cells.[8] |
| Upstream Assembly | ASC Speck Formation | ~40 nM | ~15 nM | Inhibition of NLRP3-dependent ASC oligomerization.[9] |
| Effector Activation | Caspase-1 Activity | ~50 nM | ~20 nM | Blockade of pro-caspase-1 auto-activation.[10] |
| Cytokine Release | IL-1β Secretion (ELISA) | ~55 nM | ~22 nM | Overall inhibition of the canonical pathway output.[8] |
| Cell Death | Pyroptosis (LDH Release) | ~150 nM | ~80 nM | Prevention of GSDMD-mediated cell lysis.[3] |
Detailed Experimental Protocols
Detailed, reproducible protocols are crucial for validating inhibitor performance. Below are methodologies for two key assays: quantifying the primary downstream output (IL-1β release) and visualizing an essential upstream event (ASC speck formation).
Protocol 1: IL-1β Release via ELISA
This assay quantifies the primary functional output of NLRP3 inflammasome activation.
1. Materials
-
PMA-differentiated THP-1 cells or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
LPS (from E. coli O111:B4).
-
Nigericin or ATP.
-
This compound and MCC950 (dissolved in DMSO).
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
2. Experimental Procedure
-
Cell Seeding: Seed 0.5 x 10⁶ THP-1 cells/mL in a 96-well plate and differentiate with PMA (50 ng/mL) for 48-72 hours. For BMDMs, seed at 1 x 10⁶ cells/mL.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (1 µg/mL). Incubate for 3-4 hours at 37°C.[3]
-
Inhibitor Treatment: Add serial dilutions of this compound or MCC950 to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes at 37°C.[3]
-
Activation (Signal 2): Add the NLRP3 activator Nigericin (10 µM) or ATP (5 mM). Incubate for 1-2 hours at 37°C.[3]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer’s instructions.
3. Data Analysis
-
Generate a standard curve using the IL-1β standards provided in the kit.
-
Calculate the concentration of IL-1β in each sample.
-
Normalize the data to the vehicle control (defined as 0% inhibition) and no-activator control (defined as 100% inhibition).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol 2: ASC Speck Formation via Fluorescence Microscopy
This assay visualizes the inhibition of the core inflammasome assembly step.
1. Materials
-
LPS-primed BMDMs or THP-1 cells stably expressing ASC-GFP.
-
This compound and MCC950.
-
Nigericin or ATP.
-
Glass-bottom imaging plates or chamber slides.
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
2. Experimental Procedure
-
Cell Culture and Treatment: Seed and treat cells with LPS, inhibitor, and Nigericin/ATP as described in the ELISA protocol (Steps 1-4), but perform in an imaging-compatible plate.
-
Fixation: After activation, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash again with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Capture both the GFP channel (for ASC specks) and the DAPI channel (for nuclei). An ASC speck will appear as a single, bright, perinuclear focus of fluorescence within a cell.[9]
3. Data Analysis
-
For each treatment condition, count the total number of cells (by counting DAPI-stained nuclei) and the number of cells containing an ASC speck across multiple fields of view.
-
Calculate the percentage of cells with ASC specks: (Number of speck-containing cells / Total number of cells) * 100.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for inhibition of ASC speck formation.
Logical Framework for Confirmation
The power of using orthogonal assays lies in building a logical chain of evidence. A true NLRP3-specific inhibitor like this compound should show consistent and dose-dependent activity across the entire pathway, from direct target binding to the final inflammatory outcomes.
By systematically applying these assays, researchers can confidently characterize the potency and mechanism of this compound, providing the robust, multi-faceted evidence required for progression in drug development.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
Navigating the NLRP3 Inflammasome Landscape: A Comparative Guide to Small-Molecule Inhibitors
A comprehensive analysis of leading NLRP3 inflammasome inhibitors, offering a data-driven comparison of their mechanisms, potency, and experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal compound for their disease models.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases.[1][2] Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[3][4] The development of small-molecule inhibitors that can modulate the NLRP3 inflammasome is a major focus of current drug discovery efforts.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from microbial components or endogenous cytokines, upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal, which can be one of many diverse stimuli including ATP, crystalline substances, or mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[5] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[4][6] Proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, and the cleavage of gasdermin D (GSDMD) to initiate pyroptosis.[3][4]
Caption: The canonical two-signal model of NLRP3 inflammasome activation.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the key characteristics of two prominent NLRP3 inhibitors, MCC950 and CY-09, based on publicly available data.
| Parameter | MCC950 (CP-456,773) | CY-09 |
| Mechanism of Action | Directly binds to the Walker B motif of the NLRP3 NACHT domain, inhibiting ATP hydrolysis and subsequent ASC oligomerization.[7][8] | Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3 ATPase activity.[1][7] |
| Reported IC50 for IL-1β Secretion | ~7.5 nM (mouse BMDMs) | ~6 µM (mouse BMDMs)[1] |
| Selectivity | Highly selective for NLRP3 over other inflammasomes like NLRC4 and AIM2.[9] | Selective for NLRP3 over NLRC4, NLRP1, NOD2, and RIG-I ATPase activity.[7] |
| Key Downstream Effects Inhibited | ASC oligomerization, IL-1β processing.[9] | NLRP3 inflammasome assembly.[1] |
| In Vivo Efficacy | Demonstrated efficacy in numerous preclinical models of inflammatory diseases.[8] | Effective in models of type 2 diabetes and CAPS.[7] |
Experimental Protocols for Inhibitor Validation
Validating the therapeutic potential of an NLRP3 inhibitor requires a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
1. LPS-Induced IL-1β Release Assay in Macrophages
-
Objective: To determine the potency (IC50) of the inhibitor in a cellular context.
-
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the NLRP3 inhibitor for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes.
-
Quantification: Collect the cell culture supernatant and measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value.
-
2. ASC Oligomerization Assay
-
Objective: To assess the inhibitor's effect on the assembly of the ASC speck, a hallmark of inflammasome activation.
-
Methodology:
-
Cell Treatment: Treat macrophages as described in the IL-1β release assay.
-
Cell Lysis and Crosslinking: Lyse the cells and crosslink the protein complexes.
-
Western Blotting: Separate the crosslinked proteins by SDS-PAGE and perform a Western blot using an anti-ASC antibody.
-
Analysis: Look for the reduction of high molecular weight ASC oligomers in the inhibitor-treated samples compared to the vehicle control.
-
In Vivo Models
1. LPS/ATP-Induced Peritonitis Model
-
Objective: To evaluate the in vivo efficacy of the inhibitor in an acute inflammation model.[10]
-
Methodology:
-
Animal Model: Use C57BL/6 mice or other appropriate strains.
-
Inhibitor Administration: Administer the NLRP3 inhibitor via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and time before inducing inflammation.
-
Inflammation Induction: Inject LPS intraperitoneally to prime the mice. After a few hours, inject ATP intraperitoneally to activate the NLRP3 inflammasome.[10]
-
Sample Collection: Collect peritoneal lavage fluid and blood samples at a defined time point after ATP injection.
-
Analysis: Measure IL-1β and other inflammatory markers in the collected samples by ELISA.
-
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a novel NLRP3 inhibitor.
Caption: A typical experimental workflow for characterizing NLRP3 inhibitors.
Conclusion
The selection of an appropriate NLRP3 inhibitor is crucial for advancing research and therapeutic development in the field of inflammatory diseases. While direct information on "Nlrp3-IN-64" is unavailable, a thorough comparison of well-established inhibitors like MCC950 and CY-09 provides a valuable framework for decision-making. Researchers should consider the specific requirements of their disease model, including the desired potency, mechanism of action, and in vivo efficacy, when choosing an inhibitor. The experimental protocols and workflow outlined in this guide offer a systematic approach to validating the therapeutic potential of any novel NLRP3 inflammasome inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasomes: Dual Function in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome in burns: a novel potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-64
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential logistical and safety information for the proper handling and disposal of Nlrp3-IN-64, a potent inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards. The toxicological properties of this compound may not be fully characterized, demanding cautious handling at all times.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before handling this compound, it is imperative to obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS). The SDS is the authoritative source for comprehensive safety information, including specific handling precautions, personal protective equipment (PPE) requirements, and detailed disposal instructions tailored to the compound's unique properties.
Immediate Safety and Handling Precautions
Proper handling of this compound is paramount to minimize exposure risks. The following are general best practices based on similar laboratory chemicals.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Eye Protection: Wear chemical safety goggles or glasses.[1][2] Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1][2] Body Protection: A standard laboratory coat should be worn.[1][2] |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] |
| General Hygiene | Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][3] Short-term storage at -20°C and long-term storage at -80°C is often recommended for similar compounds.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. Engaging a licensed professional waste disposal service is highly recommended.[1]
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.[1]
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.[1][4]
-
Segregate solid waste from liquid waste.[2]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as specified in the SDS.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. A common and effective decontamination solvent is 70% ethanol, followed by a cleaning agent.[1]
-
-
Final Disposal:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]
| Spill Response Step | Action |
| 1. Evacuate and Alert | Evacuate the immediate area and alert nearby personnel and the laboratory supervisor. |
| 2. Ventilate | If safe to do so, increase ventilation in the area.[2] |
| 3. Contain | For small spills, use an absorbent material such as spill pillows or vermiculite (B1170534) to contain the spill.[2] |
| 4. Clean Up | Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.[2] |
| 5. Decontaminate | Clean the spill area with a suitable solvent or detergent and water.[2] |
| 6. Report | Report the spill to your institution's Environmental Health and Safety (EHS) department.[2] |
Visualizing Key Processes
To further aid in understanding the context and procedures related to this compound, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the general workflow for chemical disposal.
References
Essential Safety and Logistical Guide for Handling Nlrp3-IN-64
Disclaimer: Specific safety, handling, and disposal information for Nlrp3-IN-64 is not publicly available. This guide is based on best practices for handling potent, novel small-molecule inhibitors of the NLRP3 inflammasome. Researchers must obtain and adhere to the Safety Data Sheet (SDS) provided by the manufacturer for specific and authoritative guidance.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, a potent inhibitor of the NLRP3 inflammasome. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
Due to the potent nature of NLRP3 inhibitors and the lack of specific toxicological data for this compound, stringent safety measures are mandatory to minimize exposure. The primary routes of exposure for such compounds are inhalation of powder and dermal contact.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and engineering controls.
| Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double-gloving recommended. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A certified chemical fume hood should be used when handling the solid compound or preparing stock solutions. If handling outside a fume hood is unavoidable, an N95 respirator or higher is recommended. | Minimizes the risk of inhaling airborne particles. |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | Contains vapors and prevents accidental inhalation. |
First-Aid Measures
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for laboratory safety and environmental compliance.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | For long-term storage, it is generally recommended to store potent inhibitors at -20°C or -80°C. |
| Container | Store in a tightly sealed, light-resistant vial. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect unused solid compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Final Disposal: The recommended method for final disposal is incineration by a licensed professional waste disposal service. All disposal activities must be in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
The following is a detailed methodology for a key experiment involving the use of a generic NLRP3 inhibitor, which can be adapted for this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound on the NLRP3 inflammasome in vitro using human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
Materials:
-
THP-1 cells or BMDMs
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in medium containing 50-100 ng/mL PMA and incubate for 48-72 hours.
-
-
Priming and Inhibition:
-
Prepare serial dilutions of this compound in the cell culture medium from a stock solution in DMSO.
-
After differentiation (for THP-1) or adherence (for BMDMs), replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (ensure the final DMSO concentration is consistent and non-toxic, typically <0.5%).
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
NLRP3 Activation:
-
Following the priming step, add an NLRP3 activator. For example, use Nigericin at a final concentration of 10 µM or ATP at 5 mM.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Assess cell viability and cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using a commercially available kit.
-
-
Data Analysis:
-
A decrease in IL-1β levels in the presence of this compound compared to the vehicle control indicates inhibitory activity.
-
LDH data will help determine if the observed inhibition is due to a specific effect on the NLRP3 inflammasome or general cytotoxicity.
-
Mandatory Visualizations
Caption: Safe handling and disposal workflow for this compound.
Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
